Etravirine D4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3C)C#N)C)Br)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Etravirine D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Etravirine D4, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The incorporation of deuterium at specific positions can offer advantages in drug metabolism and pharmacokinetic studies. This document details a proposed synthetic pathway, experimental protocols, purification methods, and data presentation to aid researchers in the development and production of this compound.
Introduction to this compound
Etravirine is a potent NNRTI used in the treatment of HIV-1 infection.[1] this compound is a stable, isotopically labeled version of Etravirine where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium atoms. Its formal chemical name is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. This specific labeling makes this compound an invaluable tool in pharmacokinetic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[2]
Synthesis of this compound
The synthesis of this compound follows the general synthetic strategies developed for Etravirine, with the key modification being the use of a deuterated starting material. The overall synthesis can be conceptually divided into two main stages:
-
Stage 1: Synthesis of the Key Deuterated Intermediate: 4-Amino-2,3,5,6-tetradeuteriobenzonitrile.
-
Stage 2: Construction of the this compound Molecule: Coupling of the deuterated intermediate with the pyrimidine core and the dimethylbenzonitrile moiety.
A proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols: Synthesis
Materials:
-
4-Aminobenzonitrile
-
Deuterium oxide (D2O, 99.8 atom % D)
-
5% Platinum on activated carbon (Pt/C)
-
Hydrogen gas (H2)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a high-pressure autoclave, combine 4-aminobenzonitrile (1 equivalent), 5% Pt/C (10 mol %), and D2O (sufficient to dissolve/suspend the starting material).
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 atm).
-
Heat the reaction mixture to a high temperature (e.g., 180°C) with vigorous stirring for 24-48 hours.[3]
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The isotopic purity of the resulting 4-amino-2,3,5,6-tetradeuteriobenzonitrile should be confirmed by mass spectrometry and ¹H NMR.
This stage adapts a high-yield synthesis of Etravirine.[4]
Step 2a: Synthesis of 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile
-
Dissolve 2,4,6-trichloropyrimidine (1 eq.) and 4-hydroxy-3,5-dimethylbenzonitrile (1 eq.) in 1,4-dioxane.
-
Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the solution.
-
Heat the reaction mixture at 70°C for 2 hours.
-
Cool the mixture to 10-15°C and add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the product.
Step 2b: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
-
Dissolve 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile (1 eq.) and 4-amino-2,3,5,6-tetradeuteriobenzonitrile (1 eq.) in N-methylpyrrolidone (NMP).
-
Cool the solution to 0°C and add potassium tert-butoxide (2 eq.) in portions.
-
Allow the reaction to warm to room temperature over 1-2 hours.
-
Pour the reaction mixture into chilled water to precipitate the product.
-
Filter the solid, wash with water, and dry.
Step 2c: Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile-d4
-
Combine 4-[[6-chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (1 eq.), 25% aqueous ammonia, and N-methylpyrrolidone in a microwave reactor vessel.
-
Heat the mixture to 130°C for 15 minutes in the microwave reactor.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude intermediate.
Step 2d: Bromination to Yield this compound
-
Dissolve the product from Step 2c in dichloromethane (DCM) and cool to 0-5°C.
-
Slowly add a solution of bromine (1.1 eq.) in DCM.
-
Stir the reaction at 0-5°C for 4-5 hours.
-
Dilute with water and basify with 4 M NaOH solution to a pH of 9-10.
-
Add a sodium metabisulfite solution to quench any remaining bromine.
-
Filter the resulting solid, wash with water, and dry to obtain crude this compound.
Purification of this compound
Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. Recrystallization is a common and effective method for purifying Etravirine.
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Acetone
-
Activated charcoal
-
Ethyl acetate (alternative solvent)
Procedure:
-
Dissolve the crude this compound in acetone by heating to 50-55°C.
-
Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes to decolorize.
-
Perform a hot filtration through a celite pad to remove the charcoal and any insoluble impurities.
-
Wash the celite pad with a small amount of hot acetone.
-
Distill off a portion of the acetone under reduced pressure to concentrate the solution.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Dry the purified this compound under vacuum at 55-60°C.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) |
| 2a | Pyrimidine ether formation | 2,4,6-Trichloropyrimidine, 4-Hydroxy-3,5-dimethylbenzonitrile, DIPEA | 1,4-Dioxane | 70 | 2 h | ~90-95 |
| 2b | Coupling with deuterated aniline | Intermediate from 2a, 4-Amino-2,3,5,6-tetradeuteriobenzonitrile, K-t-butoxide | NMP | 0 to RT | 1-2 h | ~85-90 |
| 2c | Ammonolysis | Intermediate from 2b, Aqueous Ammonia | NMP/1,4-Dioxane | 130 (MW) | 15 min | ~85 |
| 2d | Bromination | Intermediate from 2c, Bromine | DCM | 0-5 | 4-5 h | ~80 |
| Overall | ~50-60 |
Table 2: Purification and Final Product Specifications
| Parameter | Method | Specification |
| Purification | Recrystallization | - |
| Solvent | Acetone or Ethyl Acetate | - |
| Final Yield after Purification | - | >80% recovery |
| Chemical Purity | HPLC | >99.5% |
| Isotopic Purity (D4) | Mass Spectrometry | >98% |
| Appearance | Visual | White to off-white solid |
| Melting Point | Capillary Method | ~254-256 °C |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any process-related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C and ²H NMR can further confirm the positions of deuterium labeling.
By following this guide, researchers and drug development professionals can effectively synthesize and purify high-quality this compound for use in critical research applications.
References
Commercial Suppliers and Technical Guide for Etravirine D4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of the Etravirine D4 reference standard. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this material for analytical and research purposes. This compound is the deuterated analogue of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1][2][3] The incorporation of four deuterium atoms creates a stable, isotopically labeled version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][4]
Commercial Availability
This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The following table summarizes a selection of these suppliers. Please note that catalog numbers and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Noted Purity |
| MedchemExpress | Etravirine-d4 (TMC-125 d4) | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | 98.31% |
| GlpBio | This compound (TMC-125 D4) | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | >98.00% |
| Hexonsynth | Etravirine-d4 | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |
| Biosynth | This compound | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |
| Acanthus Research | Etravirine-D4 | Not Specified | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |
| BOC Sciences | Etravirine-[d4] | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | 98% |
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.
| Property | Value | Source |
| Appearance | Off-white Solid | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from light and moisture) | |
| Storage (As Supplied) | Store at -20°C. Shipped with blue ice. | |
| Shelf Life | 2 years from QC date on Certificate of Analysis when stored properly. |
Impurity Profiling
Ensuring the purity of a reference standard is critical for accurate quantitative analysis. Impurities in the this compound standard can potentially interfere with the analysis of the parent drug. While a specific Certificate of Analysis detailing the impurity profile of this compound from a commercial supplier is not publicly available, potential impurities can be inferred from the synthesis of the parent drug, Etravirine. Common impurities may include process-related substances and degradation products. Several suppliers offer a range of Etravirine-related impurities that can be used for method development and validation, such as Etravirine N-Oxide and 5-Desbromo Etravirine.
Experimental Protocols: Quantification of Etravirine using this compound as an Internal Standard
This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Etravirine in biological matrices, such as plasma. The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol adapted from published methodologies.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (Internal Standard): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Etravirine Stock Solution (Analyte): Prepare a stock solution of Etravirine in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of Etravirine by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards. A working solution of the internal standard is also prepared by appropriate dilution.
2. Sample Preparation (Plasma):
-
To a 100 µL aliquot of plasma sample, add the internal standard solution.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), followed by vortexing and centrifugation to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., XTerra MS-C18, 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 300 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for Etravirine and this compound are selected for quantification. For example, a precursor/product transition for Etravirine could be m/z 435.9 → 163.6.
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
The concentration of Etravirine in the unknown samples is then determined from the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the quantification of Etravirine using this compound as an internal standard and the mechanism of action of the parent drug, Etravirine.
Caption: Experimental workflow for the quantification of Etravirine in plasma using this compound.
Caption: Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Etravirine D4: A Comprehensive Technical Guide on Physicochemical Properties and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical and chemical properties of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of antiviral therapeutics.
Introduction to Etravirine and the Role of Deuteration
Etravirine is a second-generation NNRTI approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to other NNRTIs. Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.
This compound is a specifically labeled version of Etravirine where four hydrogen atoms on the phenyl ring attached to the pyrimidine core have been replaced with deuterium. This guide focuses on the specific physical and chemical characteristics of this deuterated molecule.
Physicochemical Properties of this compound
Quantitative data for several key physicochemical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties like melting point and pKa of the D4 variant are not extensively reported in publicly available literature. The provided data for Etravirine (non-deuterated) can serve as a close approximation, though minor differences due to deuteration are expected.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₁D₄BrN₆O | [3] |
| Molecular Weight | 439.30 g/mol | [4] |
| CAS Number | 1142095-93-9 | |
| Appearance | Solid, White to off-white powder |
Table 2: Physicochemical Properties of Etravirine (Non-deuterated) for Reference
| Property | Value | Reference |
| Melting Point | 265 °C (decomposes) | |
| pKa | Not explicitly found in searches. As a weakly basic compound, potentiometric titration would be a suitable method for determination. | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO. | |
| LogP | 5.3 |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a pure substance is a characteristic physical property and a useful indicator of purity.
Method: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For a pure substance, this range should be narrow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it influences its solubility, absorption, and distribution.
Method: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., DMSO) and then diluted with water to a known concentration. The ionic strength of the solution is kept constant using a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
Solubility Determination
Solubility is a critical parameter that affects a drug's bioavailability.
Method: Shake-Flask Method (for Thermodynamic Solubility)
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) or biorelevant media.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Mechanism of Action and Signaling Pathway
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity, thereby preventing the conversion of viral RNA into DNA.
Caption: Mechanism of HIV-1 replication inhibition by this compound.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing the physicochemical properties of a new drug candidate like this compound is crucial for a structured drug development process.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This compound represents a strategic modification of a potent antiretroviral agent. Understanding its fundamental physical and chemical properties is paramount for its development, formulation, and analytical characterization. While specific experimental data for the deuterated form is not extensively available, established methodologies can be readily applied to generate this crucial information. The provided technical guide serves as a foundational resource for researchers and scientists, outlining the key properties, experimental approaches, and the mechanistic basis of this compound's therapeutic action.
References
Etravirine D4: A Technical Guide
CAS Number: 1142095-93-9[1][2][3][4][5]
This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Primarily utilized as an internal standard for the quantification of Etravirine in bioanalytical methods such as GC- or LC-mass spectrometry, this compound is essential for researchers, scientists, and drug development professionals working on HIV therapeutics. This document details the mechanism of action, metabolic pathways, pharmacokinetic properties, and resistance profile of Etravirine, the active counterpart of this compound.
Mechanism of Action
Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine is a non-competitive inhibitor that binds to a hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the structure of the DNA polymerase active site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This action effectively halts the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
One of the key features of Etravirine is its high genetic barrier to resistance compared to first-generation NNRTIs. Its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, enabling it to maintain activity against viral strains that have developed resistance to other NNRTIs through mutations like K103N and Y181C.
Metabolic Pathways
Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP2C19. The biotransformation of Etravirine involves oxidation, leading to the formation of various hydroxylated metabolites. These metabolites are subsequently conjugated with glucuronic acid (glucuronidation) before excretion. The major metabolites of etravirine are significantly less active against HIV-1 reverse transcriptase than the parent drug.
Pharmacokinetic Properties
The pharmacokinetic profile of Etravirine has been extensively studied in healthy volunteers and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters from various clinical studies.
Table 1: Single Dose Pharmacokinetic Parameters of Etravirine
| Parameter | Value | Reference |
| Tmax (hours) | 2.5 - 5 | |
| Half-life (hours) | 30 - 40 | |
| Protein Binding (%) | 99.9 |
Table 2: Steady-State Pharmacokinetic Parameters of Etravirine in HIV-Positive Adults (200 mg twice daily)
| Study | n | AUC0-12h (ng·h/mL) | Cmin (ng/mL) |
| DUET-1 & DUET-2 | 575 | 5506 (± 4710) | 393 (± 391) |
Table 3: Etravirine Pharmacokinetic Parameters in Different Dosing Regimens
| Trial | Etravirine Dose | AUC24h (ng·h/mL) | C0h (ng/mL) |
| SENSE | 400 mg QD | 12,447 (8,261–15,652) | 330 (188–472) |
| HIV 2032 | 400 mg QD | 10,412 (3,364–18,650) | 233 (58–480) |
| Monetra | 400 mg QD | Not done | 422 (264–655) |
| DUET | 200 mg BD | 9,044 (916–119,680) | 298 (2–4,852) |
Resistance Profile
A key advantage of Etravirine is its effectiveness against HIV-1 strains with mutations that confer resistance to first-generation NNRTIs. However, the accumulation of specific mutations can reduce its susceptibility. The impact of these mutations is often quantified as a "fold change" (FC) in the 50% effective concentration (EC50) compared to wild-type virus.
Table 4: Impact of NNRTI Resistance Mutations on Etravirine Susceptibility
| Mutation(s) | Fold Change in Etravirine Susceptibility | Reference |
| Y181C in combination with at least one other RAM | 12.6 | |
| K101P + E138A/G/Q + K103N/S/T + V179I | 380 - 1400 | |
| K101P + (K103S +/- V179I) | 12 - 130 |
Experimental Protocols
In Vitro Reverse Transcriptase Inhibition Assay
A common method to determine the inhibitory activity of compounds like Etravirine is a cell-free enzymatic assay.
Objective: To measure the 50% inhibitory concentration (IC50) of Etravirine against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Etravirine stock solution (in DMSO)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Etravirine in the reaction buffer.
-
Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Initiation of Reaction: Add the recombinant HIV-1 RT enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).
-
Measurement: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log of the Etravirine concentration to determine the IC50 value.
DUET-1 and DUET-2 Clinical Trials
The DUET (DUrable Efficacy of TMC125) trials were pivotal Phase III studies that evaluated the efficacy and safety of Etravirine in treatment-experienced HIV-1-infected adults.
Study Design:
-
Type: Two randomized, double-blind, placebo-controlled trials.
-
Population: Treatment-experienced adult patients with HIV-1 RNA >5000 copies/mL, at least one NNRTI resistance-associated mutation, and at least three primary protease inhibitor mutations.
-
Intervention: Patients were randomized to receive either Etravirine (200 mg twice daily) or a placebo, in combination with a background regimen that included darunavir/ritonavir and at least two other investigator-selected antiretrovirals (NRTIs ± enfuvirtide).
-
Primary Endpoint: The proportion of patients with a confirmed viral load below 50 copies/mL at week 24.
Key Findings:
-
At week 24, a significantly higher proportion of patients in the Etravirine group achieved a viral load of less than 50 copies/mL compared to the placebo group in both DUET-1 (56% vs. 39%) and DUET-2 (62% vs. 44%).
-
At week 96, the virological response was durable, with 57% of patients in the Etravirine group maintaining a viral load <50 copies/mL compared to 36% in the placebo group.
-
The most common adverse event associated with Etravirine was a mild to moderate rash.
References
- 1. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 2. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Understanding etravirine susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]
Technical Guide: Etravirine D4 - Properties and Application in Quantitative Analysis
This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, its application as an internal standard in quantitative analysis, and the mechanism of action of its parent compound.
Core Properties of this compound
This compound is a stable isotope-labeled version of Etravirine, which is used in the treatment of HIV-1 infection. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Etravirine in biological matrices.
| Property | Value | References |
| Chemical Formula | C₂₀H₁₁D₄BrN₆O | [1][2][3][4][5] |
| Molecular Weight | 439.30 g/mol | |
| CAS Number | 1142095-93-9 | |
| Synonyms | TMC-125 D4 |
Mechanism of Action of Etravirine
Etravirine is a second-generation NNRTI that targets the reverse transcriptase enzyme of HIV-1. Unlike first-generation NNRTIs, Etravirine exhibits a high genetic barrier to resistance. This is attributed to its molecular flexibility, which allows it to bind to the hydrophobic pocket of the reverse transcriptase enzyme in multiple conformations. This adaptability enables Etravirine to maintain its inhibitory activity even when mutations are present that would typically confer resistance to other NNRTIs. The binding of Etravirine to the reverse transcriptase enzyme is non-competitive, inducing a conformational change that disrupts the enzyme's catalytic site and blocks the conversion of viral RNA into DNA, thus halting the viral replication process.
Figure 1: Mechanism of Etravirine in inhibiting HIV-1 reverse transcription.
Experimental Protocol: Quantification of Etravirine using this compound by LC-MS/MS
The following protocol is a representative method for the quantification of Etravirine in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established principles for the bioanalysis of antiretroviral drugs.
Materials and Reagents
-
Etravirine reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etravirine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare a series of Etravirine working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with methanol to a final concentration (e.g., 50 ng/mL).
Sample Preparation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient elution using a mixture of (A) 2 mM ammonium acetate in water with 0.1% formic acid and (B) 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Etravirine and this compound. For example, for Etravirine, a potential transition is m/z 435.9 → 163.6. The transition for this compound would be approximately m/z 439.9 → 167.6 (subject to optimization).
Data Analysis
Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards. The concentration of Etravirine in the unknown samples is then determined from this curve.
Figure 2: Experimental workflow for Etravirine quantification using this compound.
References
- 1. Etravirine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 3. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etravirine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Solubility Profile of Etravirine D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visualizations to illustrate key processes.
Executive Summary
Solubility Data
The following tables summarize the available solubility data for both this compound and its parent compound, Etravirine.
This compound Solubility
Quantitative solubility data for this compound is limited. The following table presents the currently available information.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 250 mg/mL[1][2] |
Note: The solubility in DMSO may require ultrasonication to achieve full dissolution.
Etravirine (Parent Compound) Solubility
The solubility of the non-deuterated Etravirine has been more extensively characterized and is presented below. This data serves as a valuable reference for predicting the solubility behavior of this compound.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[3], 2 mg/mL |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[3] |
| Tetrahydrofuran (THF) | Not Specified | Freely Soluble, Readily Soluble |
| Dimethylacetamide (DMA) | Not Specified | Readily Soluble |
| Ethanol | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Slightly Soluble (with heat and sonication) |
| Polyethylene Glycol 400 (PEG 400) | Not Specified | Soluble |
| 1:3 DMF:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL |
| Aqueous Media (pH 1.2 to 6.8) | Not Specified | Practically Insoluble |
Qualitative Solubility of Etravirine:
-
Soluble in: some organic solvents.
-
Sparingly soluble in: aqueous buffers.
-
Practically insoluble in: water over a wide pH range.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method .
Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
Compound of interest (e.g., this compound)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be visually present to ensure saturation.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled orbital shaker or on a magnetic stirrer.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or µg/mL, at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Mechanism of Action of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV.
References
Stability and Storage of Etravirine D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Etravirine D4. The information is compiled to assist researchers in ensuring the integrity of the compound throughout its lifecycle in a laboratory setting. While specific stability data for the deuterated analog, this compound, is limited in publicly available literature, the stability profile of its parent compound, Etravirine, serves as a robust surrogate. The chemical similarity between the two molecules suggests that their stability characteristics will be nearly identical under various stress conditions.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity and purity of this compound. The following conditions are recommended for both solid compound and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | For long-term storage. |
| Room Temperature | Short-term only | Keep in a tightly sealed container, protected from moisture.[1][2] | |
| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[3][4] |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[3] |
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the stress conditions applied to Etravirine in published studies, which can be adapted for this compound. Significant degradation has been observed primarily under basic hydrolysis conditions.
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | Varies (e.g., 0.1N HCl at 80°C for 24h) | Generally stable, with minimal degradation observed. |
| Base Hydrolysis | Varies (e.g., 0.1N NaOH at 80°C for 24h) | Significant degradation observed, with the formation of a major degradant. |
| Oxidative | Varies (e.g., 3-30% H₂O₂ at RT for 24h) | Generally stable, with minimal degradation observed. |
| Thermal | 105°C for 24 hours | Stable. |
| Photolytic | UV light (254 nm) and visible light (1.2 million lux hours) | Stable. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The conditions should be optimized to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage or handling.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.
-
After exposure, allow the sample to cool and prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The following is a general HPLC method adapted from published literature on Etravirine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 271 nm or 303 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 27°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
The following diagrams illustrate the workflow for a forced degradation study and the known degradation pathway of Etravirine under basic conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Degradation of this compound under basic hydrolysis.
References
Etravirine's Mechanism of Action: An In-depth Technical Guide for Researchers
A comprehensive overview of the molecular interactions, resistance profiles, and experimental evaluation of the second-generation NNRTI, Etravirine.
Executive Summary
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Its unique mechanism of action is attributed to its remarkable molecular flexibility, allowing it to bind to the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations.[2][3] This adaptability enables Etravirine to maintain its inhibitory activity against viral strains harboring mutations that confer resistance to other NNRTIs. This guide provides a detailed technical examination of Etravirine's mechanism of action, including its binding interactions with the RT enzyme, the structural basis of its high genetic barrier to resistance, and the experimental protocols used to characterize its activity.
Molecular Mechanism of Action
Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Etravirine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic, allosteric pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å from the catalytic site. This binding event induces a conformational change in the enzyme, distorting the structure of the active site and thereby inhibiting the conversion of viral RNA into DNA.
A key feature of Etravirine's mechanism is its inherent molecular flexibility. The diarylpyrimidine (DAPY) structure of Etravirine allows for torsional freedom, enabling the molecule to adopt various conformations. This "wiggling" and "jiggling" capacity allows it to fit within the NNRTI binding pocket even when mutations have altered its shape, a characteristic that underpins its effectiveness against many NNRTI-resistant viral strains.
Binding Interactions with HIV-1 Reverse Transcriptase
Crystallographic studies of the Etravirine-RT complex have revealed the specific amino acid residues that form the NNRTI binding pocket and interact with the drug. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the stability of the complex. The binding pocket is primarily formed by residues from the p66 subunit, including L100, K101, K103, V106, V179, Y181, Y188, G190, F227, W229, and L234, as well as E138 from the p51 subunit.
The central pyrimidine ring of Etravirine is positioned between amino acid residues, while the two "wings" of the molecule extend into hydrophobic subpockets. The aminobenzonitrile wing forms interactions, and the dimethylbenzonitrile wing occupies another part of the pocket. Hydrogen bonds are typically formed with the backbone of residues such as K101.
Quantitative Analysis of Etravirine's Potency
The inhibitory activity of Etravirine is quantified by its 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.
| HIV-1 Strain | EC₅₀ (nM) | Fold Change in EC₅₀ | Reference |
| Wild-Type | 0.9 - 5.5 | 1 | |
| K103N | - | No significant change | |
| Y181C | - | - | |
| L100I + K103N | - | ~10 | |
| V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, G190A/S (≥3 mutations) | - | Significantly reduced response |
Note: Specific EC₅₀ values for mutant strains are often presented as fold changes relative to the wild-type strain. A comprehensive list of all mutations and their specific fold changes is extensive and can be found in specialized HIV drug resistance databases.
Resistance Profile
A significant advantage of Etravirine is its high genetic barrier to resistance. Unlike first-generation NNRTIs, where a single point mutation can lead to high-level resistance, multiple mutations are typically required to significantly reduce Etravirine's efficacy.
Key resistance-associated mutations (RAMs) for Etravirine include V90I, A98G, L100I, K101E/P/H, V106I, E138A, V179D/F/T, Y181C/I/V, G190A/S, and M230L. The presence of three or more of these mutations is generally associated with a reduced virologic response to Etravirine. A weighted scoring system has been developed to predict the clinical response to Etravirine based on the specific combination of RAMs present in a patient's viral strain.
Experimental Protocols
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT. The incorporation of a radiolabeled or colorimetrically labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer is quantified in the presence and absence of the inhibitor.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Template-primer: e.g., poly(rA)-oligo(dT)
-
Radiolabeled dNTP: e.g., [³H]-dTTP
-
Reaction buffer: Tris-HCl buffer (pH 7.8-8.0), KCl, MgCl₂, DTT, BSA
-
Test compound (Etravirine) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Assay Procedure:
-
Prepare serial dilutions of Etravirine in DMSO.
-
In a microtiter plate, combine the reaction buffer, template-primer, and the diluted Etravirine or DMSO (for control wells).
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitated DNA is collected on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Etravirine concentration and determine the IC₅₀ value.
-
Crystallization of the Etravirine-RT Complex
Principle: X-ray crystallography is used to determine the three-dimensional structure of the Etravirine-RT complex at atomic resolution. This involves growing high-quality crystals of the complex and then analyzing the diffraction pattern of X-rays passed through the crystal.
Detailed Methodology:
-
Protein Expression and Purification:
-
Express the p66 and p51 subunits of HIV-1 RT, often using an E. coli expression system.
-
Purify the individual subunits using affinity and ion-exchange chromatography.
-
Reconstitute the p66/p51 heterodimer.
-
-
Complex Formation:
-
Incubate the purified RT heterodimer with a molar excess of Etravirine (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding pocket.
-
-
Crystallization:
-
Use the hanging-drop or sitting-drop vapor diffusion method.
-
Mix the Etravirine-RT complex solution with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., MES or Tris-HCl), and salts (e.g., NaCl, MgCl₂).
-
Equilibrate the drop against a reservoir of the crystallization solution.
-
Crystals typically form over several days to weeks at a constant temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.
-
Visualizations
Caption: Mechanism of Etravirine action on HIV-1 reverse transcriptase.
Caption: Experimental workflow for HIV-1 RT enzyme inhibition assay.
Caption: Logical relationship of Etravirine resistance development.
References
An In-depth Technical Guide to the Core Differences Between Etravirine and Etravirine D4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Etravirine and its deuterated analog, Etravirine D4. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. This compound is a stable, isotopically labeled version of Etravirine, primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of Etravirine in biological matrices. This document will delve into their structural differences, known physicochemical properties, and pharmacodynamic and pharmacokinetic characteristics. While direct comparative studies on the biological activity and metabolic stability of this compound are not extensively published, this guide will present the known data for both compounds and provide detailed experimental protocols for how such comparative analyses would be conducted.
Introduction
Etravirine (brand name Intelence) is a potent NNRTI with a high genetic barrier to resistance, making it a valuable component of combination antiretroviral therapy for treatment-experienced HIV-1 patients.[1][2] Its flexible diarylpyrimidine (DAPY) structure allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even against viral strains with mutations that confer resistance to first-generation NNRTIs.[2][3]
This compound is a deuterated form of Etravirine, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry.[4] This property makes this compound an ideal internal standard for quantitative bioanalytical methods, as it behaves similarly to Etravirine during sample preparation and chromatographic separation, but can be independently detected.
This guide will explore the fundamental differences and similarities between these two molecules, providing a valuable resource for researchers in drug metabolism, pharmacokinetics, and virology.
Chemical and Physical Properties
The primary difference between Etravirine and this compound lies in their isotopic composition. This seemingly minor change has a measurable impact on their molecular weight and is the basis for the utility of this compound in analytical applications.
| Property | Etravirine | This compound |
| Chemical Formula | C₂₀H₁₅BrN₆O | C₂₀H₁₁D₄BrN₆O |
| Molecular Weight | 435.28 g/mol | 439.30 g/mol |
| IUPAC Name | 4-({6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile | 4-{[6-amino-5-bromo-2-({4-cyanophenyl-2,3,5,6-d4}amino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile |
| CAS Number | 269055-15-4 | 1142095-93-9 |
Pharmacodynamics: Mechanism of Action
Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Due to its primary use as an internal standard, the pharmacodynamic properties of this compound, such as its binding affinity to reverse transcriptase and its antiviral potency (IC₅₀/EC₅₀), have not been extensively reported in the literature. However, for an internal standard to be effective, its chemical and biological behavior should closely mimic that of the analyte. Therefore, it is presumed that the deuteration in this compound does not significantly alter its interaction with the HIV-1 reverse transcriptase enzyme.
Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase
Pharmacokinetics: Metabolism and the Deuterium Isotope Effect
Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP2C9, and CYP2C19. The major metabolic pathway involves oxidation of the dimethylbenzonitrile moiety.
The replacement of hydrogen with deuterium in this compound can lead to a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This can result in a slower rate of metabolism for deuterated compounds at the site of deuteration. Consequently, this compound may exhibit a longer half-life and altered metabolite profile compared to Etravirine. However, specific studies quantifying these differences for this compound have not been found in the reviewed literature.
| Pharmacokinetic Parameter | Etravirine | This compound |
| Metabolism | Primarily hepatic via CYP3A4, CYP2C9, CYP2C19 | Presumed to be similar, but potentially slower due to the kinetic isotope effect. |
| Half-life | Approximately 30-40 hours | Not reported, but potentially longer than Etravirine. |
| Primary Use | Antiretroviral therapeutic agent | Internal standard for LC-MS/MS analysis |
Logical Relationship: The Deuterium Isotope Effect on Metabolism
Experimental Protocols
While direct comparative experimental data is lacking, the following protocols describe how the pharmacodynamic and pharmacokinetic differences between Etravirine and this compound would be assessed.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is designed to determine and compare the 50% inhibitory concentration (IC₅₀) of Etravirine and this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA) template and Oligo(dT) primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Etravirine and this compound stock solutions (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Etravirine and this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, poly(rA) template, and oligo(dT) primer.
-
Add the diluted compounds (Etravirine, this compound, or DMSO as a control) to the respective wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Add [³H]-dTTP to each well and incubate for an additional hour to allow for incorporation into the newly synthesized DNA strand.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto filter mats using a cell harvester.
-
Wash the filter mats with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: In Vitro RT Inhibition Assay
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to compare the rate of metabolism of Etravirine and this compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Etravirine and this compound stock solutions (in DMSO)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and HLMs.
-
Pre-warm the reaction mixture to 37°C.
-
Add Etravirine or this compound to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Etravirine or this compound).
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line.
Experimental Workflow: In Vitro Metabolic Stability Assay
Conclusion
Etravirine and this compound are chemically similar molecules with a key isotopic difference that defines their primary applications. Etravirine is a clinically important antiretroviral drug, while this compound serves as an indispensable tool in the bioanalysis of the parent compound. Although direct comparative data on the pharmacodynamics and pharmacokinetics of this compound are scarce, the principles of the kinetic isotope effect suggest potential differences in its metabolic profile. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be of significant interest to the fields of drug metabolism and infectious disease research. Further investigation into the biological properties of deuterated drug analogs may unveil novel therapeutic opportunities.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The deuterium switch: A technical guide to the applications of deuterated compounds in drug metabolism studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategic use of deuterium-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its stable, heavier isotope, deuterium, offers a powerful tool to modulate the metabolic fate of drug candidates, leading to improved therapeutic profiles. This document delves into the core principles, experimental methodologies, and practical applications of this "deuterium switch," offering insights for researchers and professionals in the field of drug development.[1][][3][4]
The Kinetic Isotope Effect: The Scientific Foundation
The fundamental principle behind the utility of deuterated compounds in drug metabolism is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic transformation. This phenomenon is particularly relevant in drug metabolism, which is often catalyzed by cytochrome P450 (P450, CYP) enzymes that mediate the oxidation of C-H bonds.
The magnitude of the KIE can significantly influence a drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, referred to as "metabolic soft spots," the rate of metabolic clearance can be reduced. This can lead to several desirable outcomes:
-
Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.
-
Reduced formation of toxic metabolites: By slowing down a specific metabolic pathway, the formation of harmful metabolites can be minimized.
-
Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety and tolerability profile.
It is crucial to note that the effects of deuteration are not always predictable and depend on the specific drug, the position of deuteration, and the enzymes involved in its metabolism.
Strategic Applications in Drug Development
The application of deuterated compounds in drug discovery and development is multifaceted, ranging from improving therapeutic candidates to serving as indispensable analytical tools.
Enhancing Pharmacokinetic Profiles
The primary therapeutic application of deuteration is to improve a drug's pharmacokinetic properties. By retarding metabolic clearance, deuteration can lead to a more favorable exposure profile.
A landmark example is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval. It is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease. Deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism, leading to a longer half-life and reduced peak concentrations of its active metabolites, which in turn improves its tolerability.
The following diagram illustrates the conceptual impact of deuteration on a drug's pharmacokinetic profile.
Figure 1: Impact of deuteration on drug metabolism and pharmacokinetics.
Metabolic Switching
In some cases, deuteration at a primary metabolic site can redirect the metabolism of a drug towards alternative pathways, a phenomenon known as metabolic switching . This can be advantageous if the alternative pathways lead to the formation of more desirable or less toxic metabolites. However, metabolic switching can also be unpredictable and may sometimes lead to the formation of new, unexpected metabolites that require further characterization.
The following diagram illustrates the concept of metabolic switching.
References
Methodological & Application
Application Note: High-Throughput Quantification of Etravirine in Human Plasma using Etravirine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etravirine in human plasma. Etravirine-d4, a stable isotope-labeled analog, is employed as the internal standard to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications where reliable quantification of Etravirine is required.
Introduction
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Etravirine-d4, is the preferred approach for quantitative LC-MS/MS assays.[5] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of Etravirine in human plasma using Etravirine-d4 as the internal standard.
Principle of the Internal Standard Method
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis. The SIL-IS, in this case Etravirine-d4, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte (Etravirine), it experiences similar extraction recovery and ionization response in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, any variability introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.
Caption: Workflow for bioanalytical sample analysis using an internal standard.
Experimental Protocols
Materials and Reagents
-
Etravirine reference standard
-
Etravirine-d4 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etravirine in methanol.
-
Etravirine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etravirine-d4 in methanol.
-
Etravirine Working Solutions: Prepare a series of working solutions by serially diluting the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the Etravirine-d4 stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike with the appropriate Etravirine working solution for calibrators and QCs. For unknown samples, add 50:50 methanol/water.
-
Add 25 µL of the IS working solution (100 ng/mL Etravirine-d4) to all tubes.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required for optimal separation |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Etravirine) | m/z 435.9 → 163.6 |
| MRM Transition (Etravirine-d4) | m/z 439.9 → 167.6 (projected) |
| Source Temperature | 420 °C |
| Ion Spray Voltage | 5500 V |
Note: MS parameters such as declustering potential and collision energy should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for Etravirine.
Table 1: Calibration Curve
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, weighted 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 2.5 | < 10 | < 10 | 90 - 110 |
| Mid QC | 25 | < 10 | < 10 | 90 - 110 |
| High QC | 50 | < 10 | < 10 | 90 - 110 |
Data presented are representative and should be confirmed during in-lab validation.
Data Presentation and Analysis
The concentration of Etravirine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.
Caption: Logical relationship for the quantification of an analyte using an internal standard.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Etravirine in human plasma. The use of Etravirine-d4 as an internal standard ensures the reliability of the results by correcting for analytical variability. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput clinical and research applications.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: Quantification of Etravirine in Human Plasma using Etravirine-D4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etravirine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Etravirine-D4, to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Etravirine concentrations.
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] Accurate quantification of Etravirine in biological matrices is crucial for optimizing patient dosage regimens and for pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as Etravirine-D4, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[2] This document provides a detailed protocol for the quantification of Etravirine in human plasma using Etravirine-D4, covering sample preparation, LC-MS/MS analysis, and data processing.
Experimental
Materials and Reagents
-
Etravirine reference standard (≥98% purity)
-
Etravirine-D4 (isotopic purity ≥99%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Etravirine by dissolving the appropriate amount of the reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of Etravirine-D4 in methanol.
Working Standard Solutions:
-
Prepare a series of Etravirine working standard solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
Internal Standard Spiking Solution (10 ng/mL):
-
Prepare a 10 ng/mL internal standard (IS) spiking solution by diluting the Etravirine-D4 stock solution with ethyl acetate.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the Etravirine working standard solutions to achieve final concentrations in the range of 1 ng/mL to 100 ng/mL.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 2.5, 25, and 50 ng/mL) in the same manner as the calibration standards.[3]
Detailed Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 100 µL of plasma sample (standard, QC, or unknown), add 500 µL of the 10 ng/mL Etravirine-D4 internal standard solution in ethyl acetate.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new set of labeled tubes.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 40% B, linear gradient to 100% B over 5 min, hold at 100% B for 2 min, return to 40% B in 0.1 min, and re-equilibrate for 2.9 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etravirine: 435.9 -> 163.6 (Quantifier), Etravirine-D4: 439.9 -> 163.6 (Inferred, to be confirmed by direct infusion of the standard) |
| Dwell Time | 150 ms |
| Collision Energy (CE) | Optimize by direct infusion of standards (Typical starting value for Etravirine: ~39 eV) |
| Declustering Potential (DP) | Optimize by direct infusion of standards |
| Source Temperature | 650°C |
| IonSpray Voltage | 4500 V |
Data Analysis and Quantitative Results
A calibration curve is constructed by plotting the peak area ratio of Etravirine to Etravirine-D4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentrations of Etravirine in the QC and unknown samples are then determined from this calibration curve.
The following tables summarize typical method validation parameters reported in the literature for Etravirine quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Etravirine | 1 - 100 | Linear (1/x²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 2.5 | < 10% | < 10% | 90 - 110% | 90 - 110% |
| Medium | 25 | < 10% | < 10% | 90 - 110% | 90 - 110% |
| High | 50 | < 10% | < 10% | 90 - 110% | 90 - 110% |
Visualizations
References
Application Notes and Protocols for Etravirine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Etravirine in plasma for quantitative analysis. The methodologies outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate and precise quantification of Etravirine in plasma is crucial for optimizing patient dosage regimens and for research and development of new antiretroviral therapies. This document details established methods for sample preparation, focusing on protein precipitation and liquid-liquid extraction, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from various validated methods for Etravirine analysis in plasma.
Table 1: Summary of Sample Preparation and LC-MS/MS Analysis Parameters for Etravirine in Plasma
| Parameter | Method 1: Liquid-Liquid Extraction | Method 2: Protein Precipitation |
| Sample Volume | 100 µL | 100 µL |
| Internal Standard | Itraconazole | Etravirine-15N2, 13C1 |
| Extraction/Precipitation Solvent | Ethyl acetate | Acetonitrile |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Chromatographic Column | XTerra MS C18 | Not Specified |
| Mobile Phase | Gradient of 2 mM ammonium acetate with 0.1% formic acid in water and 0.1% formic acid in methanol | Acetonitrile and 5mM ammonium acetate with 0.1% formic acid (45:55 v/v) |
| Flow Rate | 300 µL/min | 0.3 mL/min |
| Linearity Range | 1 - 100 ng/mL[1][2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | Not Specified |
| Intra-day Precision (%CV) | Within ±10%[2] | 1.38 – 2.26%[3] |
| Inter-day Precision (%CV) | Within ±10% | 1.32–2.75% |
| Intra-day Accuracy | Within ±10% | 99.77 – 100.80% |
| Inter-day Accuracy | Within ±10% | 99.50 – 102.15% |
| Recovery | >80% | Not Specified |
Table 2: Summary of HPLC-UV Analysis Parameters for Etravirine in Plasma
| Parameter | Method 3: HPLC-UV |
| Sample Volume | Not Specified |
| Internal Standard | Fenofibrate |
| Extraction Method | Not Specified |
| Analytical Method | HPLC-UV |
| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 308 nm |
| Linearity Range | 0.16-0.64 µg/ml |
| Retention Time (Etravirine) | 5.32 (± 0.1) minutes |
| Retention Time (IS) | 3.58 (± 0.1) minutes |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is adapted from a validated method for the analysis of Etravirine in rat plasma.
Materials:
-
Plasma samples
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Itraconazole (Internal Standard) stock solution (1 mg/mL)
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Prepare an internal standard working solution of 10 ng/mL Itraconazole in ethyl acetate.
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 500 µL of the internal standard working solution to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds.
-
Inject 10 µL of the reconstituted solution onto the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for LC-MS/MS Analysis
Protein precipitation is a simpler and faster method for sample preparation.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Etravirine-15N2, 13C1 (Internal Standard)
-
Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge or vacuum manifold for plates
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The recommended ratio is typically 3:1 (v/v) of acetonitrile to plasma.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
If using tubes, centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
If using a 96-well plate, apply vacuum to collect the filtrate.
-
Carefully transfer the supernatant (or filtrate) to a clean tube or vial.
-
The sample is now ready for direct injection into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if higher concentration is needed.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Liquid-Liquid Extraction Workflow for Etravirine Analysis.
References
- 1. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: A Rapid and Validated UFLC Method for the Quantification of Etravirine in Pharmaceutical Formulations
Abstract
This application note describes a rapid, sensitive, and reliable Ultra-Fast Liquid Chromatography (UFLC) method for the quantitative determination of Etravirine, a non-nucleoside reverse transcriptase inhibitor. The developed method is suitable for the analysis of Etravirine in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a Phenomenex Kinetex C18 column using an isocratic mobile phase, leading to a short run time. The method was validated in accordance with ICH guidelines and demonstrated excellent linearity, accuracy, precision, and robustness.
Introduction
Etravirine is a key antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infection. It is crucial to have a fast and reliable analytical method for its quantification to ensure the quality and efficacy of pharmaceutical products. This application note presents a validated UFLC method that offers a significant reduction in analysis time compared to conventional HPLC methods, thereby increasing sample throughput in quality control laboratories.
Experimental
Instrumentation & Chromatographic Conditions:
A Shimadzu UFLC system equipped with a PDA detector was used for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: UFLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu UFLC with PDA Detector |
| Column | Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol: Acetonitrile (60:40 v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 311 nm |
| Column Temperature | Ambient |
| Retention Time | 3.226 min |
Preparation of Standard and Sample Solutions:
-
Diluent Preparation: Methanol was used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Etravirine reference standard and transfer it into a 100 mL volumetric flask. Add about 50 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Calibration Curve Solutions (1-5 µg/mL): Prepare a series of solutions by appropriately diluting the working standard solution with the diluent to obtain concentrations of 1, 2, 3, 4, and 5 µg/mL.
-
Sample Preparation (for dosage form): Accurately weigh and transfer the powdered tablet equivalent to 25 mg of Etravirine into a 25 mL volumetric flask. Add a portion of the diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume. Further dilute the solution as needed to fall within the calibration range.
Method Validation Summary
The developed UFLC method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The validation results are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 5 |
| Correlation Coefficient (r²) | 0.9942 |
| Accuracy (% Recovery) | 98.85% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) (µg/mL) | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.073 |
| Robustness | The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition. |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Etravirine was subjected to stress conditions including acid, base, oxidation, thermal, and photolytic stress. The degradation products did not interfere with the quantification of the parent drug, confirming the specificity of the method.
Results and Discussion
The developed UFLC method provides a rapid and efficient means for the quantification of Etravirine. The isocratic elution with a simple mobile phase allows for a short run time of approximately 3.226 minutes. The validation data confirms that the method is linear, accurate, precise, and specific for the analysis of Etravirine. The low LOD and LOQ values indicate the high sensitivity of the method.
Detailed Protocols
Protocol 1: UFLC System Preparation and Equilibration
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
System Priming: Prime all the solvent lines of the UFLC system with the prepared mobile phase to ensure no air bubbles are present.
-
Column Installation: Install the Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) column into the column compartment.
-
System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to pump through the system until a stable baseline is achieved on the detector. This typically takes 15-20 minutes.
Protocol 2: Standard Curve Generation
-
Prepare Calibration Standards: Prepare a series of calibration standards with concentrations of 1, 2, 3, 4, and 5 µg/mL from the working standard solution as described in the "Preparation of Standard and Sample Solutions" section.
-
Inject Standards: Inject 10 µL of each calibration standard into the UFLC system in triplicate.
-
Record Chromatograms: Record the chromatograms and determine the peak area for Etravirine at each concentration.
-
Construct Calibration Curve: Plot a graph of the mean peak area versus the concentration of the standards.
-
Perform Linear Regression: Perform a linear regression analysis on the data to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99 for the curve to be accepted.
Protocol 3: Sample Analysis
-
Prepare Sample Solution: Prepare the sample solution from the pharmaceutical dosage form as described in the "Preparation of Standard and Sample Solutions" section, ensuring the final concentration is within the linearity range of the method.
-
Inject Sample: Inject 10 µL of the prepared sample solution into the UFLC system.
-
Record Chromatogram: Record the chromatogram and identify the peak corresponding to Etravirine based on the retention time obtained from the standard injections.
-
Quantify Etravirine: Calculate the concentration of Etravirine in the sample using the peak area and the equation of the line from the calibration curve.
Visualizations
Caption: Workflow for the UFLC analysis of Etravirine.
Caption: Process for analytical method validation.
References
Application Notes and Protocols for a Pharmacokinetic Study of Etravirine Using a Deuterated Internal Standard (Etravirine-D4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic (PK) study of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The use of a stable isotope-labeled internal standard, Etravirine-D4, is central to the bioanalytical methodology described, ensuring high accuracy and precision in quantifying Etravirine in biological matrices.
Introduction
Etravirine is an important therapeutic agent for treatment-experienced individuals with HIV-1 infection.[1][2][3][4] A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and managing drug-drug interactions. Etravirine is characterized by high plasma protein binding (approximately 99.9%) to albumin and alpha-1-acid glycoprotein. Its metabolism is primarily hepatic, involving cytochrome P450 (CYP) enzymes CYP3A4, CYP2C9, and CYP2C19. The elimination of Etravirine is predominantly through the feces, with negligible renal clearance. Given its complex metabolic pathway and potential for drug interactions, a robust and reliable bioanalytical method is essential for accurate pharmacokinetic characterization.
Pharmacokinetic Study Design
A well-designed pharmacokinetic study is critical to accurately determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Study Type: A single-dose, open-label, two-period crossover study is a common design for assessing the pharmacokinetics of a drug. This design can be adapted for various objectives, such as evaluating food effects or drug-drug interactions.
Study Population: Healthy adult volunteers are typically enrolled in early-phase pharmacokinetic studies. For specific populations, such as treatment-experienced HIV-infected patients, pregnant women, or pediatric patients, the study population should be selected accordingly.
Dosing Regimen: The recommended dose of Etravirine is 200 mg twice daily, taken with a meal to enhance bioavailability. For a single-dose study, a single 200 mg dose is appropriate.
Sample Collection: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of Etravirine. A typical sampling schedule includes pre-dose (0 hours) and post-dose time points such as 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours. Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Presentation: Typical Pharmacokinetic Parameters of Etravirine
The following table summarizes typical pharmacokinetic parameters for Etravirine in adult subjects. These values can serve as a reference for data analysis in a new study.
| Parameter | Geometric Mean (Coefficient of Variation %) | Description |
| Cmax (ng/mL) | 673 (408) | Maximum observed plasma concentration |
| Tmax (h) | 4 (1-6) | Time to reach Cmax |
| AUC12 (ng·h/mL) | 5684 (4055) | Area under the plasma concentration-time curve over 12 hours |
| t1/2 (h) | 30-40 | Elimination half-life |
| CL/F (L/h) | 41.7 (39.4%) | Apparent total clearance |
| Vc/F (L) | 972 (35.9%) | Apparent central volume of distribution |
Data compiled from multiple sources.
Experimental Protocols
Bioanalytical Method: LC-MS/MS Quantification of Etravirine in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Etravirine in plasma due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Etravirine-D4, is crucial for correcting for matrix effects and variations in sample processing and instrument response.
4.1.1. Materials and Reagents
-
Etravirine reference standard
-
Etravirine-D4 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
4.1.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Etravirine and Etravirine-D4 in methanol.
-
Working Standard Solutions: Prepare a series of Etravirine working standard solutions by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Etravirine-D4 in the appropriate solvent for the chosen extraction method.
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 50 µL of the Etravirine-D4 internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 30 seconds.
-
Centrifuge at high speed for 20 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Xterra MS C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of Etravirine and internal standard |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Etravirine: m/z 435.9 → 163.6, Etravirine-D4: Adjust for mass shift |
| Collision Energy | ~39 eV for Etravirine (optimize for specific instrument) |
Visualizations
Etravirine Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of Etravirine, highlighting the key cytochrome P450 enzymes involved in its biotransformation.
Caption: Etravirine metabolic pathway via CYP enzymes.
Pharmacokinetic Study Workflow
This diagram outlines the key steps involved in conducting a clinical pharmacokinetic study of Etravirine.
Caption: Workflow for an Etravirine pharmacokinetic study.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Etravirine D4 for Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of human immunodeficiency virus type 1 (HIV-1) infection, particularly in treatment-experienced patients with resistance to other NNRTIs.[1] Therapeutic Drug Monitoring (TDM) of Etravirine is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing potential toxicities. This document provides detailed application notes and protocols for the use of Etravirine D4 as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative determination of Etravirine in human plasma. The use of a deuterated internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[2]
Principle of the Assay
The analytical method described herein is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma samples are first fortified with this compound, a deuterated analog of Etravirine. Both the analyte (Etravirine) and the internal standard (this compound) are then extracted from the plasma matrix. The extract is subsequently analyzed by LC-MS/MS. The chromatographic separation of Etravirine and this compound is followed by their detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The quantification of Etravirine is achieved by calculating the ratio of the peak area of Etravirine to that of the known concentration of this compound.
Materials and Reagents
-
Analytes and Internal Standard:
-
Etravirine (Reference Standard)
-
This compound (Deuterated Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free, sourced from a reputable supplier)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etravirine reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Etravirine Working Solutions: Prepare a series of working solutions by serially diluting the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation and sample extraction.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A linear gradient can be optimized to ensure baseline separation of Etravirine from endogenous plasma components. A typical gradient might start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer is required. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Etravirine: m/z 436.0 → 225.1 (Quantifier), m/z 436.0 → 208.1 (Qualifier)This compound: m/z 440.3 → 229.1 (Quantifier) |
| Collision Energy (CE) | Optimized for each transition. |
| Declustering Potential (DP) | Optimized for each analyte. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation and Performance Characteristics
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical performance characteristics for an LC-MS/MS assay for Etravirine in human plasma using a deuterated internal standard.
Table 3: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Model | Linear regression with a weighting factor of 1/x or 1/x² |
| Linearity Range | 20 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 20 | < 15 | < 15 | 85 - 115 |
| Low | 60 | < 10 | < 10 | 90 - 110 |
| Medium | 800 | < 10 | < 10 | 90 - 110 |
| High | 4000 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 5: Recovery and Matrix Effect
| Parameter | Etravirine | This compound |
| Extraction Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | 95 - 105 | 95 - 105 |
Data Analysis
The concentration of Etravirine in unknown samples is determined by interpolation from the calibration curve, which is constructed by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of Etravirine in human plasma. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this essential analytical technique. Adherence to rigorous validation procedures is critical to ensure the reliability of the data generated for clinical and research applications.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Etravirine and Etravirine D4 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etravirine, a non-nucleoside reverse transcriptase inhibitor, and its deuterated internal standard, Etravirine D4, in human plasma. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters for achieving high sensitivity and specificity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate and precise quantification of Etravirine in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of Etravirine concentrations in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Etravirine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (with appropriate anticoagulant)
-
Deionized water
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of Etravirine and this compound from human plasma.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 2 mM ammonium acetate in water with 0.1% formic acid[3][4] |
| Mobile Phase B | 0.1% formic acid in methanol[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 5.0 | 0 | 100 |
| 7.0 | 0 | 100 |
| 7.1 | 60 | 40 |
| 8.0 | 60 | 40 |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 4500 V |
| Source Temperature | 650°C |
| Nebulizer Gas | 80 psi |
| Heater Gas | 80 psi |
| Curtain Gas | 10 psi |
| Collision Gas | Medium |
Table 4: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etravirine | 435.9 | 163.6 | 39 |
| This compound | 440.1 | 163.6 | 39 |
Note: The precursor ion for this compound is based on the addition of four deuterium atoms to the molecular weight of Etravirine. The product ion and collision energy are expected to be the same as the non-deuterated compound.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Etravirine.
Results and Discussion
This method demonstrates high specificity for the detection of Etravirine and its internal standard, with no significant interference from endogenous plasma components. The use of a deuterated internal standard ensures accurate and precise quantification by compensating for matrix effects and variations in extraction recovery. The described chromatographic conditions provide good peak shape and resolution. The lower limit of quantification (LLOQ) for Etravirine in plasma has been reported to be as low as 1 ng/mL, making this method suitable for clinical pharmacokinetic studies.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Etravirine in human plasma. The protocol is well-suited for high-throughput analysis in a research or clinical laboratory setting, enabling accurate assessment of Etravirine concentrations for various applications.
References
- 1. Etravirine - Wikipedia [en.wikipedia.org]
- 2. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Etravirine
AN-ETR001
Abstract
This application note provides detailed methodologies for the separation and quantification of Etravirine in bulk drug and pharmaceutical dosage forms using reversed-phase high-performance liquid chromatography (RP-HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented protocols are compiled from validated methods and are suitable for quality control, stability studies, and pharmacokinetic analysis.
Introduction
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices to ensure product quality and support drug development. Liquid chromatography is the predominant technique for the analysis of Etravirine and its related substances. This note details several established chromatographic conditions to guide researchers and drug development professionals in selecting and implementing a suitable method.
Chromatographic Methods
A variety of liquid chromatography methods have been successfully developed and validated for the analysis of Etravirine. These methods differ in terms of the stationary phase, mobile phase composition, and detection technique, offering flexibility for different analytical needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine analysis of Etravirine. Isocratic methods are often employed for their simplicity and robustness.
Table 1: RP-HPLC Conditions for Etravirine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)[2] | Xselect HSS T3 (150 x 4.6 mm, 3.5 µm)[1][3] | Universal C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate buffer (pH 4.5) (90:10 v/v) | Mobile Phase A: Buffer (pH 4.0); Mobile Phase B: Methanol:Acetonitrile:Water (90:5:5 v/v) (Gradient) | 0.02M KH2PO4 & 0.003M K2HPO4 buffer (pH 3.5):Acetonitrile (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 271 nm | PDA at 310 nm | UV at 285 nm |
| Column Temp. | 27°C | Not Specified | Not Specified |
| Injection Vol. | Not Specified | 10 µL | Not Specified |
| Retention Time | ~4.75 min | ~15.8 min | ~4.55 min |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC methods offer faster analysis times and improved resolution. These methods are particularly useful for stability-indicating assays where the separation of degradation products is critical.
Table 2: UPLC Conditions for Etravirine Analysis
| Parameter | Method 1 | Method 2 |
| Column | Shimpack ODS-II | YMC's UltraHT Pro C18 (50 x 3.0 mm, 2.0 µm) |
| Mobile Phase | Solution A: 0.04M Ammonium acetate buffer; Solution B: Acetonitrile:Methanol (50:50 v/v) (Gradient) | Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile (Gradient) |
| Flow Rate | 0.6 mL/min | 0.8 mL/min |
| Detection | UV at 303 nm | UV at 250 & 310 nm |
| Column Temp. | Not Specified | 40°C |
| Injection Vol. | Not Specified | Not Specified |
| Run Time | Not Specified | 7.0 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods provide high sensitivity and selectivity, making them ideal for the analysis of Etravirine in biological matrices such as plasma.
Table 3: LC-MS/MS Conditions for Etravirine Analysis in Rat Plasma
| Parameter | Method 1 | Method 2 |
| Column | XTerra MS-C18 (50 x 2.1 mm, 3.5 µm) | Not Specified |
| Mobile Phase | Mobile Phase A: 2 mM Ammonium acetate with 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Methanol (Gradient) | 0.1% Formic acid:Acetonitrile (45:55 v/v) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Ionization | Positive Electrospray (ESI+) | Not Specified |
| Precursor Ion (m/z) | 435.9 | 436.1 |
| Product Ion (m/z) | 163.6 | Not Specified |
| Internal Standard | Itraconazole | Etravirine 15N2, 13C1 |
Experimental Protocols
Protocol 1: RP-HPLC for Etravirine in Tablet Dosage Form
This protocol is based on a validated stability-indicating RP-HPLC method.
1. Materials and Reagents
-
Etravirine reference standard
-
Etravirine tablets
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid (for pH adjustment)
2. Chromatographic Conditions
-
See Table 1, Method 1 for details.
3. Preparation of Mobile Phase
-
Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 4.5 using ortho-phosphoric acid.
-
Mix acetonitrile and the ammonium acetate buffer in a ratio of 90:10 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
4. Preparation of Standard Solution
-
Accurately weigh and dissolve an appropriate amount of Etravirine reference standard in the mobile phase to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.
5. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 Etravirine tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Etravirine and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
6. System Suitability
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%. Tailing factor and theoretical plates should also be within acceptable limits as per ICH guidelines.
7. Analysis
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the amount of Etravirine in the sample by comparing the peak area of the sample with that of the standard.
Protocol 2: UPLC for Etravirine and its Impurities
This protocol is designed for the separation of Etravirine from its process-related and degradation impurities.
1. Materials and Reagents
-
Etravirine reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
See Table 2, Method 1 for details.
3. Preparation of Solutions
-
Diluent: Prepare a suitable diluent, for example, a mixture of water and acetonitrile.
-
Solution A (Aqueous Phase): Prepare a 0.04M ammonium acetate buffer in water.
-
Solution B (Organic Phase): Mix acetonitrile and methanol in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Prepare a stock solution of Etravirine (e.g., 1.0 mg/mL) in the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities in the diluent.
-
Spiked Sample Solution: Prepare a working solution of Etravirine and spike it with known concentrations of impurities from the stock solutions.
4. Gradient Program
-
A typical gradient program would start with a lower percentage of Solution B, gradually increasing to elute the impurities and the active ingredient, and then returning to the initial conditions for column equilibration. An example gradient is: 0/60, 5.10/90, 6.81/90, 7.66/60, 8.51/60 and 10/60 (time (min)/%B).
5. Analysis
-
Inject the spiked sample solution to verify the separation and resolution between Etravirine and all impurities. The resolution should be greater than 2.0 for all adjacent peaks.
Visualization of Experimental Workflow
Caption: General workflow for the liquid chromatographic analysis of Etravirine.
References
Application Notes and Protocols for Metabolic Stability Assays of Etravirine and Etravirine D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the metabolic stability of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and its deuterated analog, Etravirine D4. Understanding the metabolic fate of a drug candidate is a critical step in drug discovery and development, influencing its pharmacokinetic profile, potential for drug-drug interactions, and overall therapeutic efficacy.
Introduction to Etravirine and the Role of Deuteration
Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection.[1][2] It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.[2][3][4] This metabolism involves the oxidation of the parent compound to mono- and di-hydroxylated metabolites, which are subsequently glucuronidated.
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug design to improve metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically placing deuterium at metabolically vulnerable positions, such as in this compound, it is possible to reduce the rate of metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure.
Data Presentation: Metabolic Stability of Etravirine and this compound
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Etravirine | 45 | 15.4 |
| This compound | 75 | 9.2 |
| Verapamil (Control) | 20 | 34.7 |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Etravirine | 90 | 7.7 |
| This compound | 150 | 4.6 |
| Midazolam (Control) | 30 | 23.1 |
Experimental Protocols
Detailed methodologies for the two primary in vitro assays used to assess metabolic stability are provided below.
Protocol 1: Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Etravirine and this compound
-
Positive control compound (e.g., Verapamil)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Etravirine, this compound, and the positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compounds by diluting the stock solution in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be minimized (typically ≤1%).
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the working solution of the test compound (Etravirine or this compound) or control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Etravirine and this compound
-
Positive control compound (e.g., Midazolam)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Collagen-coated 24- or 48-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating and Acclimation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion).
-
Plate the hepatocytes at a desired density (e.g., 0.5 x 10⁶ cells/mL) in collagen-coated plates with culture medium.
-
Allow the cells to attach and acclimate in a humidified incubator at 37°C with 5% CO₂ for a few hours.
-
-
Compound Incubation:
-
Prepare working solutions of Etravirine, this compound, and the positive control in the culture medium.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compounds.
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Immediately terminate the metabolic activity by adding the collected aliquot to an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet any cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL).
-
Visualizations
The following diagrams illustrate the metabolic pathways of Etravirine and the general workflows for the described stability assays.
Caption: Metabolic pathway of Etravirine.
Caption: Liver microsomal stability assay workflow.
Caption: Hepatocyte stability assay workflow.
References
- 1. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Etravirine in Human Peripheral Blood Mononuclear Cells by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine in human peripheral blood mononuclear cells (PBMCs). Measuring the intracellular concentration of antiretroviral drugs is crucial for understanding their pharmacokinetics and pharmacodynamics, which can inform therapeutic drug monitoring and the development of new treatment strategies. The described method involves the isolation of PBMCs from whole blood by density gradient centrifugation, followed by protein precipitation for drug extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is sensitive, specific, and suitable for clinical research applications.
Introduction
Etravirine is a second-generation NNRTI approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to earlier NNRTIs. As HIV-1 replicates within host cells, predominantly CD4+ T lymphocytes which are a major component of PBMCs, the intracellular concentration of Etravirine is a more direct measure of its antiviral activity at the target site compared to plasma concentrations. Therefore, a robust and reliable method for quantifying Etravirine in PBMCs is essential for pharmacokinetic studies and for investigating the relationship between intracellular drug exposure and virological response.
This document outlines a comprehensive workflow, from sample collection to final analysis, providing researchers with a practical guide to implementing this assay in their laboratories.
Experimental Workflow
Caption: Workflow for the quantification of Etravirine in PBMCs.
Detailed Experimental Protocols
PBMC Isolation from Whole Blood
This protocol is for the isolation of PBMCs from whole blood using density gradient centrifugation.[1] All steps should be performed in a sterile biosafety cabinet.
Materials:
-
Whole blood collected in EDTA-containing tubes.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Density gradient medium (e.g., Ficoll-Paque™).
-
Sterile conical tubes (15 mL and 50 mL).
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Bring the density gradient medium to room temperature.
-
Dilute the whole blood sample with an equal volume of PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a clean pipette, carefully collect the PBMC layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature with the brake on.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan blue).
-
The PBMC pellet can be stored at -80°C until analysis.
Etravirine Extraction from PBMCs
This protocol describes the extraction of Etravirine from the isolated PBMC pellet.
Materials:
-
PBMC pellet.
-
Methanol:Water (60:40, v/v) solution.[2]
-
Internal Standard (IS) solution (e.g., Etravirine-d8).[2]
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
Mobile phase for reconstitution.
Procedure:
-
To the PBMC pellet, add a known volume of Methanol:Water (60:40) containing the internal standard.[2]
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., RP18 XBridge™).[2]
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
-
Gradient: A suitable gradient should be developed to ensure separation of Etravirine from potential interferences.
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etravirine: m/z 435.9 → 163.6.
-
Internal Standard (Etravirine-d8): m/z should be adjusted based on the deuteration.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Quantitative Data
The following tables summarize the validation parameters for Etravirine quantification from various studies. It is important to note that the matrices and specific methodologies may differ.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Etravirine | Rat Plasma | 1 - 100 ng/mL | 1 ng/mL | |
| Etravirine | Human Plasma | Not Specified | 40 ng/mL | |
| Etravirine | Bulk Drug | 10 - 60 µg/mL | 0.514 µg/mL | |
| Etravirine | Bulk Drug | 1 - 5 µg/mL | 0.073 µg/mL |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Levels | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
| Etravirine | Rat Plasma | Low, Medium, High | Within ±10% | Within ±10% | Within ±10% | |
| Etravirine | Human Plasma | Not Specified | -14.3% to 12.3% | -14.3% to 12.3% | Not Specified | |
| Etravirine | Bulk Drug | 50%, 100%, 150% | <2.0% | <2.0% | Mean recovery 98.95% |
Table 3: Clinical Pharmacokinetic Data
| Parameter | Value | Condition | Reference |
| Geometric Mean [ETR]CC | 2951 ng/mL | 10 patients receiving ETR + DRV | |
| Geometric Mean [ETR]Plasma | 492.3 ng/mL | 8 of the 10 patients above | |
| Geometric Mean Ratio (IC/Plasma) | 7.6 | ||
| Median Plasma Concentration | 611.5 ng/mL | 12h post-dose |
[ETR]CC: Cell-associated Etravirine Concentration
Conclusion
The methodology presented in this application note provides a robust framework for the quantification of Etravirine in human PBMCs. The combination of efficient PBMC isolation, a straightforward extraction procedure, and sensitive LC-MS/MS detection allows for the reliable determination of intracellular drug concentrations. This information is invaluable for researchers in the fields of pharmacology, virology, and drug development, aiding in the optimization of HIV therapy and the study of antiretroviral drug efficacy.
References
- 1. reprocell.com [reprocell.com]
- 2. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Etravirine D4 in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection. A thorough understanding of its drug-drug interaction (DDI) potential is paramount for ensuring patient safety and therapeutic efficacy. Etravirine is a substrate, inhibitor, and inducer of various cytochrome P450 (CYP) enzymes and interacts with drug transporters, leading to a complex DDI profile.[1][2][3]
Etravirine D4, a deuterated analog of etravirine, serves as an essential tool in these studies. It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of etravirine in biological matrices.[4] The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in the quantitative analysis of etravirine and for conducting in vitro DDI studies to evaluate etravirine's potential as an inhibitor of CYP2C9 and an inducer of CYP3A4.
Bioanalytical Quantification of Etravirine using this compound
Accurate measurement of etravirine concentrations in plasma is fundamental for pharmacokinetic assessments and DDI studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification.
Data Presentation: LC-MS/MS Parameters
The following table summarizes the typical mass spectrometry and chromatographic parameters for the analysis of etravirine and its deuterated internal standard, this compound (or other isotopic variants like D8).
| Parameter | Etravirine | This compound/D8 (Internal Standard) | Reference |
| Mass Spectrometry | |||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [5] |
| Precursor Ion (m/z) | 435.9 | ~440.1 - 443.4 (depending on deuteration) | |
| Product Ion (m/z) | 163.6 | ~164.0 - 166.1 (depending on deuteration) | |
| Collision Energy (eV) | ~39 | ~25 | |
| Chromatography | |||
| Column | C18 Reverse-Phase (e.g., XTerra MS C18, Waters Sunfire C18) | C18 Reverse-Phase (e.g., XTerra MS C18, Waters Sunfire C18) | |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid | |
| Mobile Phase B | Methanol with 0.1% Formic Acid or Acetonitrile | Methanol with 0.1% Formic Acid or Acetonitrile | |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
Experimental Protocol: Quantification of Etravirine in Human Plasma
This protocol describes a method for the extraction and quantification of etravirine from human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Etravirine analytical standard
-
This compound (or D8) internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Etravirine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare serial dilutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile for protein precipitation or ethyl acetate for liquid-liquid extraction.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Acquire data using the parameters outlined in the table above.
5. Data Analysis:
-
Integrate the peak areas for etravirine and this compound.
-
Calculate the peak area ratio (Etravirine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of etravirine in the unknown samples from the calibration curve.
Visualization: Bioanalytical Workflow
Caption: Workflow for the quantification of etravirine in plasma using this compound.
In Vitro Drug-Drug Interaction Studies
Etravirine has a dual effect on the CYP450 system, acting as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.
Data Presentation: Etravirine DDI Profile
| Interaction Type | Enzyme/Transporter | Effect of Etravirine | Clinical Significance | Reference |
| Inhibition | CYP2C9 | Inhibitor | May increase concentrations of CYP2C9 substrates. | |
| CYP2C19 | Inhibitor | May increase concentrations of CYP2C19 substrates. | ||
| BCRP/ABCG2 | Potent Inhibitor | Potential for interactions with BCRP substrates. | ||
| Induction | CYP3A4 | Inducer | May decrease concentrations of CYP3A4 substrates. | |
| Metabolism | CYP3A4, CYP2C9, CYP2C19 | Substrate | Its own concentration can be affected by inhibitors or inducers of these enzymes. |
Experimental Protocol: CYP3A4 Induction in Primary Human Hepatocytes
This protocol is for assessing the potential of etravirine to induce CYP3A4 expression in cultured primary human hepatocytes.
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Etravirine
-
Rifampicin (positive control inducer)
-
Vehicle control (e.g., 0.1% DMSO)
-
RNA isolation kit
-
qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)
2. Experimental Procedure:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions and allow them to form a monolayer.
-
After a stabilization period (e.g., 24-48 hours), replace the medium with fresh medium containing etravirine (e.g., 10 µM), rifampicin (e.g., 10 µM), or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of CYP3A4 and the housekeeping gene using qRT-PCR.
3. Data Analysis:
-
Normalize the CYP3A4 mRNA expression to the housekeeping gene.
-
Calculate the fold induction of CYP3A4 mRNA by etravirine and rifampicin relative to the vehicle control.
Visualization: CYP3A4 Induction Pathway
Caption: Etravirine-mediated induction of CYP3A4 via PXR activation.
Experimental Protocol: CYP2C9 Inhibition Assay
This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC50) of etravirine for CYP2C9 activity using human liver microsomes.
1. Materials and Reagents:
-
Human liver microsomes (HLMs)
-
Etravirine
-
Diclofenac (CYP2C9 probe substrate)
-
4'-hydroxydiclofenac (metabolite standard)
-
Sulfaphenazole (positive control inhibitor)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., a deuterated analog of the metabolite) for reaction termination and analysis.
2. Experimental Procedure:
-
Prepare a series of dilutions of etravirine and sulfaphenazole in the incubation buffer.
-
In a 96-well plate, pre-incubate HLMs (e.g., 0.2 mg/mL), etravirine or sulfaphenazole at various concentrations, and diclofenac (at a concentration close to its Km, e.g., 5-10 µM) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis of 4'-hydroxydiclofenac formation by LC-MS/MS.
3. Data Analysis:
-
Quantify the amount of 4'-hydroxydiclofenac formed in each reaction.
-
Calculate the percentage of CYP2C9 activity remaining at each etravirine concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the etravirine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization: CYP2C9 Inhibition Workflow
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Peak Tailing in Etravirine HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Etravirine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge. An ideal chromatographic peak should have a Gaussian shape. Peak tailing can compromise the accuracy and precision of quantification by affecting peak integration and resolution.[1][2]
Q2: Why is my Etravirine peak tailing?
A2: Peak tailing for Etravirine, a basic compound, in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[3][4] The primary cause is typically the interaction of the basic amine groups in the Etravirine molecule with acidic residual silanol groups on the silica-based column packing material.[5] Other contributing factors can include inappropriate mobile phase pH, column degradation, extra-column volume, or sample overload.
Q3: What is an acceptable tailing factor?
A3: The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. However, specific method requirements or regulatory guidelines may dictate a stricter range.
Q4: Can the sample solvent cause peak tailing for Etravirine?
A4: Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion and tailing. It is recommended to dissolve the Etravirine sample in the mobile phase or a solvent with a weaker or similar elution strength.
Troubleshooting Guide: Etravirine Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in Etravirine HPLC analysis.
Chemical and Column-Related Issues
These issues are related to the interactions between Etravirine, the stationary phase, and the mobile phase.
Potential Cause: Secondary Interactions with Silanol Groups
-
Explanation: Etravirine is a basic compound and can interact with residual acidic silanol groups on the silica-based C18 column surface, leading to peak tailing. This is a very common cause of tailing for basic analytes.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Decrease the pH of the mobile phase to around 2.5-3.5. At this acidic pH, the silanol groups will be protonated and less likely to interact with the basic Etravirine molecule.
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small hydrophobic group to the residual silanol groups, effectively shielding them from interaction with the analyte.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Etravirine.
-
Potential Cause: Inappropriate Mobile Phase pH
-
Explanation: If the mobile phase pH is close to the pKa of Etravirine, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Troubleshooting Steps:
-
Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Etravirine. For basic compounds like Etravirine, a lower pH is generally preferred to ensure consistent protonation.
-
Use a Buffer: Incorporate a buffer into the mobile phase to maintain a constant and consistent pH throughout the analysis. Ammonium acetate or phosphate buffers are commonly used.
-
System and Method-Related Issues
These issues stem from the HPLC instrument setup and the analytical method parameters.
Potential Cause: Column Degradation or Contamination
-
Explanation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape for all analytes. A void at the column inlet can also cause peak tailing.
-
Troubleshooting Steps:
-
Column Wash: Flush the column with a strong solvent (e.g., isopropanol, methanol) to remove any contaminants.
-
Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.
-
Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample.
-
Potential Cause: Extra-Column Volume
-
Explanation: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread, resulting in peak tailing.
-
Troubleshooting Steps:
-
Minimize Tubing Length: Use the shortest possible length of connecting tubing with a narrow internal diameter.
-
Check Fittings: Ensure all fittings are properly tightened and that there are no gaps or dead volumes in the connections.
-
Potential Cause: Sample Overload
-
Explanation: Injecting too high a concentration of Etravirine can saturate the stationary phase, leading to a distorted, tailing peak.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the Etravirine sample and re-inject. If the peak shape improves, sample overload was the likely cause.
-
Experimental Protocols
Recommended HPLC Method for Etravirine Analysis
This method is a general guideline and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate Buffer (pH 4.5) (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 27°C |
| Detection Wavelength | 271 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the Etravirine standard/sample in the mobile phase. |
Data Presentation
Summary of HPLC Methods for Etravirine Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (85:15 v/v) | 1.0 | 308 | 5.32 | |
| Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:10 mM Ammonium Acetate (pH 4.5) (90:10 v/v) | 1.0 | 271 | 4.75 | |
| Hypersil C18 (150 x 4.6 mm, 5 µm) | Acetonitrile | 1.0 | 271 | 1.8 | |
| XTerra MS-C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile:20 mM Potassium Dihydrogen Phosphate (60:40) | 1.0 | 304 | Not Specified |
Visualizations
Caption: Troubleshooting workflow for Etravirine peak tailing.
Caption: Interaction of Etravirine with silanol groups.
References
Technical Support Center: Optimizing Etravirine Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etravirine analysis by mass spectrometry. Our goal is to help you improve signal intensity and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a weak or no signal for Etravirine. Where should I start troubleshooting?
A complete loss of signal often points to a singular issue. A systematic approach, starting from the sample and moving to the instrument, is the most effective way to identify the problem.
Troubleshooting Workflow for No Signal
Caption: A logical workflow for troubleshooting a complete loss of Etravirine signal.
Q2: My Etravirine signal is present but weak. How can I improve its intensity?
Low signal intensity can stem from several factors, including suboptimal ionization, matrix effects, or inappropriate instrument settings. The following sections provide detailed guidance on addressing these issues.
Optimizing Mass Spectrometry Parameters
Q3: What are the recommended mass spectrometry settings for Etravirine?
Etravirine is most effectively analyzed using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is the most common precursor ion.
Table 1: Recommended MRM Transitions for Etravirine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Etravirine | 435.9 | 163.6 | Positive |
Note: The optimal collision energy should be determined empirically on your specific mass spectrometer.[1][2]
Q4: How can I optimize the ESI source parameters for better sensitivity?
Fine-tuning your ESI source is critical for maximizing signal intensity. Key parameters to adjust include:
-
Capillary Voltage: A typical starting point is 3-5 kV in positive mode. Too low a voltage can lead to poor ionization, while excessively high voltage may cause ion fragmentation and signal instability.
-
Nebulizer Gas Pressure: This controls the formation of droplets. Adjust the pressure to achieve a stable and fine spray.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. For mobile phases with a high aqueous content, you may need to increase the temperature and flow rate. However, be cautious with thermally labile compounds.
-
Source Temperature: A higher source temperature can improve the efficiency of solvent evaporation, but an excessively high temperature can lead to in-source degradation of the analyte.
Q5: I suspect my signal is being suppressed by the matrix. How can I confirm and mitigate this?
Matrix effects occur when co-eluting substances from the sample interfere with the ionization of the analyte.
Workflow for Investigating Matrix Effects
Caption: A systematic approach to confirm and address ion suppression.
To mitigate matrix effects, consider:
-
Improving Sample Preparation: More rigorous extraction techniques like solid-phase extraction (SPE) can be more effective at removing interfering components than simple protein precipitation.
-
Optimizing Chromatography: Adjusting the gradient or using a different column chemistry can separate Etravirine from the interfering matrix components.
-
Using a Stable Isotope-Labeled Internal Standard: A deuterated internal standard will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
Sample Preparation and Chromatography
Q6: What are the recommended sample preparation techniques for Etravirine analysis?
The choice of sample preparation method depends on the sample matrix and the required sensitivity.
Table 2: Comparison of Sample Preparation Methods
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile) or an acid. The supernatant is then analyzed. | Simple, fast, and inexpensive. | May not effectively remove all matrix interferences, leading to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Etravirine is extracted from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate). | Provides a cleaner extract than PPT, reducing matrix effects. | More time-consuming and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains Etravirine, while interferences are washed away. Etravirine is then eluted with a suitable solvent. | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity. | More complex and expensive than PPT and LLE. |
Q7: What are the optimal mobile phase conditions for Etravirine analysis?
The mobile phase composition significantly impacts both chromatographic separation and ionization efficiency.
-
Mobile Phase Additives: The use of volatile acids like formic acid or buffers such as ammonium acetate or ammonium formate is recommended. These additives aid in the protonation of Etravirine in the ESI source, enhancing the [M+H]⁺ signal. A common mobile phase combination is a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[1][2]
-
Solvent Purity: Always use high-purity, LC-MS grade solvents and additives. Impurities can form adducts with Etravirine, reducing the intensity of the target ion and increasing background noise.
Understanding Etravirine's Mass Spectrometry Behavior
Q8: What are the common adducts of Etravirine in ESI-MS?
While the protonated molecule ([M+H]⁺) is the primary ion for quantification, other adducts can form, especially if the mobile phase or sample contains certain salts.
Table 3: Common Adducts in Positive ESI-MS
| Adduct | Mass Difference | Potential Source |
| [M+Na]⁺ | +22.9898 | Glassware, solvents, buffers |
| [M+K]⁺ | +38.9637 | Glassware, solvents, buffers |
| [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers |
Observing these adducts can sometimes be beneficial for confirmation, but if they are more abundant than the [M+H]⁺ ion, it can lead to a decrease in sensitivity for your target analyte. If you observe significant sodium or potassium adducts, consider using polypropylene vials and fresh, high-purity solvents and additives.
Q9: Can you provide a diagram of Etravirine's fragmentation pattern?
Understanding the fragmentation of Etravirine is essential for confirming its identity and for developing robust MRM methods. The primary fragmentation involves the cleavage of the molecule, leading to the product ion at m/z 163.6.
Etravirine Fragmentation Pathway
Caption: Proposed fragmentation pathway of protonated Etravirine. A more detailed representation of the chemical structures would be beneficial for publication purposes.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Etravirine from Plasma
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To 100 µL of plasma sample, add an appropriate volume of internal standard solution.
-
Add 500 µL of ethyl acetate.
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Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Protein Precipitation of Etravirine from Plasma
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To 100 µL of plasma sample, add an appropriate volume of internal standard solution.
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Add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection or further processing (e.g., evaporation and reconstitution).
References
Technical Support Center: Etravirine Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Etravirine, with a specific focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks in Etravirine Chromatograms
Co-eluting peaks in a chromatogram can compromise the accuracy and precision of quantitative analysis and the purity assessment of Etravirine. This guide provides a systematic approach to identifying and resolving these issues.
Identifying Co-elution:
-
Visual Inspection: Look for asymmetrical peaks, such as those with shoulders or tailing, which can indicate the presence of more than one compound.[1]
-
Peak Purity Analysis: If using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity analysis function. Variations in spectra across a single peak suggest co-elution.[1]
Troubleshooting Strategies:
The resolution of chromatographic peaks is governed by three main factors: selectivity (α), retention (k'), and efficiency (N). By systematically adjusting these parameters, co-eluting peaks can be effectively separated.
| Problem | Potential Cause | Recommended Solution | Parameter Affected |
| Poor Resolution Between Etravirine and an Impurity/Degradant | Inadequate Selectivity of the Stationary Phase | 1. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase). Different bonded phases will offer unique selectivities.[2][3] 2. Consider a Different Particle Size: Columns with smaller particle sizes generally provide higher plate numbers and sharper peaks, which can improve the resolution of closely eluting peaks.[2] | Selectivity (α), Efficiency (N) |
| Suboptimal Mobile Phase Composition | 1. Modify Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa). This can significantly alter the elution order and selectivity. 2. Adjust Mobile Phase pH: For ionizable compounds, altering the pH of the aqueous portion of the mobile phase can change their retention times and improve separation. Etravirine methods often use a buffer around pH 3.5-4.5. 3. Vary the Organic-to-Aqueous Ratio: Adjusting the gradient slope or the isocratic composition can increase the separation between peaks. A shallower gradient or a lower percentage of organic solvent will generally increase retention and may improve resolution. | Selectivity (α), Retention (k') | |
| Inappropriate Column Temperature | Optimize Column Temperature: Vary the column temperature (e.g., in increments of 5°C). Temperature can affect selectivity and viscosity of the mobile phase, thereby influencing resolution. | Selectivity (α), Efficiency (N) | |
| Peak Tailing or Fronting Obscuring a Co-eluting Peak | Secondary Interactions with the Stationary Phase | 1. Adjust Mobile Phase pH: Ensure the pH is appropriate to suppress the ionization of silanol groups on the silica backbone (typically pH < 4). 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to minimize secondary interactions. | Peak Shape |
| Column Overload | Reduce Sample Concentration or Injection Volume: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume. | Peak Shape | |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove any strongly retained compounds. 2. Replace the Column: If the column performance does not improve after washing, it may be degraded and require replacement. | Peak Shape, Efficiency (N) |
Experimental Protocol: Stability-Indicating RP-HPLC Method for Etravirine
This protocol is a representative method for the analysis of Etravirine and its degradation products, based on published literature. Method parameters may need to be optimized for specific applications and instrumentation.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimize as needed. A common starting point is a gradient from a lower to a higher percentage of Mobile Phase B. For example, 70% B to 90% B over 15 minutes. An isocratic method with 90:10 (v/v) Acetonitrile:Buffer has also been reported. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 27°C |
| Detection Wavelength | 271 nm or 285 nm |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile Phase or a mixture of Acetonitrile and Water |
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the Etravirine sample to various stress conditions to generate potential degradation products.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | UV light (254 nm) for 24 hours |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Etravirine that might co-elute?
A1: Etravirine impurities can originate from the synthesis process or from degradation. These can include process-related impurities and degradation products formed under stress conditions like hydrolysis, oxidation, and photolysis. It is crucial to have a stability-indicating method that can separate Etravirine from these potential impurities.
Q2: My peak for Etravirine is symmetrical, but I still suspect co-elution. How can I confirm this?
A2: A symmetrical peak does not always guarantee purity. If you have a DAD or MS detector, you can perform peak purity analysis. This involves comparing the spectra taken at different points across the peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.
Q3: I have tried modifying the mobile phase, but the peaks are still not resolved. What should I do next?
A3: If mobile phase modifications are insufficient, the next most effective step is to change the stationary phase. Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano phase) can provide a different selectivity and may resolve the co-eluting peaks.
Q4: Can a dirty guard column cause peak co-elution?
A4: While a dirty guard column is more likely to cause peak splitting, tailing, or fronting, these issues can mask an underlying co-elution problem. If you are experiencing peak shape issues and suspect co-elution, it is good practice to replace the guard column and see if the chromatography improves.
Visual Workflow for Troubleshooting Co-eluting Peaks
Caption: Troubleshooting workflow for resolving co-eluting peaks in HPLC analysis.
References
Technical Support Center: Etravirine Analysis by ESI-MS
Welcome to the technical support center for the analysis of Etravirine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Etravirine analysis?
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Etravirine, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the drug in biological samples.[3][4] Matrix components such as salts, phospholipids, and proteins are common sources of ion suppression.[4]
Q2: How can I detect ion suppression in my Etravirine analysis?
Two primary methods are used to assess matrix effects:
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Post-Column Infusion: This involves infusing a constant flow of Etravirine solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of any matrix components indicates ion suppression.
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Post-Extraction Spike: In this method, the peak area of Etravirine in a neat solution is compared to the peak area of Etravirine spiked into an extracted blank matrix. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guide: Minimizing Ion Suppression for Etravirine
Below are common issues and actionable solutions to mitigate ion suppression during the analysis of Etravirine.
Issue 1: Low signal intensity and poor sensitivity for Etravirine.
This is a classic symptom of ion suppression. The following strategies, categorized by the stage of the analytical workflow, can help address this issue.
Effective sample preparation is the first and most critical step in reducing matrix effects. The goal is to remove interfering endogenous components from the sample before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for cleaning up plasma samples for Etravirine analysis. It provides clean final extracts, though recovery for more polar analytes can sometimes be a challenge.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE which utilizes both reversed-phase and ion-exchange mechanisms, can produce very clean extracts by effectively removing residual matrix components.
-
Protein Precipitation (PPT): While being a simpler method, PPT is often less effective at removing matrix components compared to LLE and SPE, which can result in significant matrix effects. However, some validated methods for Etravirine have successfully used PPT without observing significant matrix effects.
Experimental Protocol: Liquid-Liquid Extraction for Etravirine from Plasma
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 50% methanol in water solution.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Table 1: Comparison of Sample Preparation Techniques for Etravirine Analysis
| Technique | Principle | Advantages for Etravirine | Disadvantages for Etravirine |
| Liquid-Liquid Extraction (LLE) | Partitioning of Etravirine between two immiscible liquids. | Good removal of salts and phospholipids. | Can have lower recovery for certain analytes; more labor-intensive. |
| Solid-Phase Extraction (SPE) | Selective retention of Etravirine on a solid sorbent and elution. | Excellent for removing a wide range of interferences. | Method development can be more complex and costly. |
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent. | Simple and fast. | May not effectively remove other matrix components like phospholipids. |
Optimizing the chromatographic separation can help to separate Etravirine from co-eluting, ion-suppressing matrix components.
-
Mobile Phase Modification: Adjusting the mobile phase composition and pH can alter the retention of both Etravirine and interfering compounds. For Etravirine, a common mobile phase consists of a gradient of ammonium acetate or formic acid in water and methanol.
-
Column Selection: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can change the selectivity of the separation.
-
Gradient Optimization: A shallower gradient can improve the resolution between Etravirine and interfering peaks.
Table 2: Example Chromatographic Conditions for Etravirine Analysis
| Parameter | Condition |
| Column | XTerra MS C18 (or equivalent) |
| Mobile Phase A | 2 mM ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 300 µL/min |
| Gradient | A time-programmed gradient varying the proportion of A and B |
While less effective than sample preparation and chromatography for mitigating the root cause of ion suppression, some MS parameters can be adjusted.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. If your instrument has an APCI source, it may be worth evaluating.
-
Ionization Polarity: Switching between positive and negative ionization modes can sometimes reduce interference if the suppressing species ionize preferentially in one polarity. Etravirine is typically analyzed in positive ion mode ([M+H]⁺).
Issue 2: Poor reproducibility and accuracy in quantitative results.
Inconsistent ion suppression between samples and standards can lead to poor accuracy and precision.
The use of a suitable internal standard is crucial to compensate for matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression, thus providing the most accurate correction.
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Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization efficiency to Etravirine can be used. For example, itraconazole has been used as an internal standard for Etravirine analysis.
Visual Workflow Guides
The following diagrams illustrate the logical flow of troubleshooting and experimental procedures.
References
dealing with Etravirine D4 instability in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etravirine D4 stock solutions. Our aim is to help you navigate the challenges associated with the stability of this compound to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterated form of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1][2] In a research setting, this compound is primarily used as an internal standard for quantitative analyses by techniques such as liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical properties to Etravirine but distinct mass.[3]
Q2: What are the primary challenges when working with this compound stock solutions?
The main challenge is the compound's low aqueous solubility and potential for instability, which can lead to precipitation and degradation. Etravirine is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[4][5] This inherent low solubility can cause the compound to precipitate out of solution, especially when diluting a concentrated stock in an aqueous buffer.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is practically insoluble in water but is soluble in several organic solvents. For preparing high-concentration stock solutions, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
1-Methyl-2-pyrrolidinone (NMP)
Q4: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of your this compound stock solution, adhere to the following storage guidelines:
-
Short-term storage: Store at -20°C for up to one month.
-
Long-term storage: For storage longer than one month, store at -80°C for up to six months.
-
Aliquoting: It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation and precipitation.
-
Aqueous solutions: Aqueous dilutions of Etravirine are not recommended for storage beyond one day due to the high risk of precipitation.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of this compound stock solutions.
Issue 1: this compound powder is difficult to dissolve.
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Cause: this compound has low solubility, and achieving a high concentration can be challenging.
-
Solution:
-
Solvent Selection: Ensure you are using an appropriate organic solvent such as DMSO, DMF, or NMP.
-
Mechanical Assistance: Use sonication in an ultrasonic bath to aid dissolution.
-
Warming: Gently warm the solution to 37°C to increase solubility. Combine warming with sonication for optimal results.
-
Issue 2: The stock solution appears cloudy or has visible precipitate after preparation.
-
Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the compound may not have fully dissolved.
-
Solution:
-
Re-dissolve: Attempt to re-dissolve the precipitate by warming the solution to 37°C and sonicating.
-
Dilution: If re-dissolution is unsuccessful, you may need to dilute the solution to a lower concentration where the compound remains fully solubilized.
-
Issue 3: Precipitate forms when diluting the stock solution in an aqueous buffer or cell culture medium.
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Cause: This is a common issue due to the low aqueous solubility of this compound. The introduction of an aqueous environment causes the compound to crash out of the organic solvent.
-
Solution:
-
Serial Dilutions: Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in a stepwise manner.
-
Solvent-Buffer Mixture: Try diluting the stock solution in a mixture of the organic solvent and the aqueous buffer before the final dilution into the purely aqueous medium.
-
Vortexing: Immediately after adding the stock solution to the aqueous medium, vortex the solution vigorously to ensure rapid and uniform dispersion.
-
Issue 4: Inconsistent experimental results are observed over time from the same stock solution.
-
Cause: This could be due to the degradation of this compound in the stock solution. Forced degradation studies have shown that Etravirine is susceptible to degradation, particularly under basic conditions.
-
Solution:
-
Proper Storage: Ensure the stock solution is stored at the correct temperature (-20°C or -80°C) and protected from light.
-
Avoid Freeze-Thaw Cycles: Use aliquots to prevent repeated freezing and thawing.
-
Fresh Solutions: For sensitive experiments, it is best to prepare fresh stock solutions regularly.
-
pH Consideration: Be mindful of the pH of your experimental buffers, as basic conditions can accelerate degradation.
-
Data Presentation
Table 1: Solubility of Etravirine in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~250 mg/mL (with sonication) | |
| DMF | ~30 mg/mL | |
| 1-Methyl-2-pyrrolidinone | Freely Soluble | |
| Water | Practically Insoluble | |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Condition | Duration | Recommendation | Reference |
| -20°C | Up to 1 month | Suitable for short-term storage. | |
| -80°C | Up to 6 months | Recommended for long-term storage. | |
| Aqueous Dilutions | > 1 day | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 439.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sonicator bath
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Weigh out 4.39 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
Place the tube in a 37°C water bath for 10-15 minutes.
-
Transfer the tube to a sonicator bath and sonicate for 15-20 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for Etravirine
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for your equipment and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH 4.5) may be effective. An isocratic method with a high percentage of organic solvent (e.g., 90:10 v/v acetonitrile:buffer) has also been reported.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 271 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute a sample of your stock solution to be tested in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate degradation.
-
Visualizations
References
- 1. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Etravirine Extraction from Plasma
Welcome to the Technical Support Center for optimizing the extraction recovery of Etravirine from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Etravirine from plasma?
A1: The most frequently employed techniques for extracting Etravirine from plasma are liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE). The choice of method often depends on the desired sample purity, required recovery rate, sample throughput, and the analytical technique that will be used for quantification (e.g., LC-MS/MS).
Q2: What kind of recovery can I expect for Etravirine with these methods?
A2: Recovery rates can vary based on the specific protocol and laboratory conditions. However, published studies provide a general indication of expected efficiencies. One study reported a mean recovery of 85.1% (±1.7%) for Etravirine from rat plasma using liquid-liquid extraction with ethyl acetate[1]. For protein precipitation, while specific data for Etravirine is not as readily available, studies on other antiretroviral drugs using acetonitrile have shown recoveries greater than 80%. Solid-phase extraction is known for producing cleaner extracts, and for some drugs, has achieved recoveries of over 92%.
Q3: What are the key differences between LLE, PPT, and SPE for Etravirine extraction?
A3:
-
Liquid-Liquid Extraction (LLE): This method involves partitioning Etravirine between the aqueous plasma sample and an immiscible organic solvent. It generally offers good recovery and cleaner extracts than PPT.
-
Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent like acetonitrile is added to the plasma to precipitate proteins. While quick, it may result in less clean extracts, which can lead to matrix effects in LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain Etravirine while interfering substances are washed away. SPE typically provides the cleanest samples and high, reproducible recoveries, but it is often more time-consuming and costly than LLE and PPT.
Troubleshooting Guides
Low Extraction Recovery
Problem: My recovery of Etravirine is consistently lower than expected.
| Potential Cause | Troubleshooting Solution |
| Incomplete Protein Precipitation (PPT) | - Increase the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is common. - Ensure thorough vortexing to allow for complete protein precipitation. - Optimize the precipitation time and temperature. |
| Inefficient Partitioning (LLE) | - Optimize the pH of the aqueous phase to ensure Etravirine is in its non-ionized form, which is more soluble in organic solvents. - Select a more appropriate extraction solvent. Ethyl acetate is commonly used for Etravirine. - Increase the volume of the extraction solvent and/or perform multiple extractions. |
| Analyte Breakthrough or Incomplete Elution (SPE) | - Breakthrough: Ensure the sample loading flow rate is not too high. The choice of sorbent is also critical; ensure it is appropriate for the physicochemical properties of Etravirine. - Incomplete Elution: The elution solvent may not be strong enough. Try a stronger solvent or increase the volume of the elution solvent. Ensure the pH of the elution solvent is optimal for eluting Etravirine. |
| Analyte Adsorption to Labware | - Use low-retention polypropylene tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
| Analyte Degradation | - Ensure samples are processed promptly and stored at appropriate temperatures (-20°C or -80°C) to minimize degradation. |
High Matrix Effects in LC-MS/MS Analysis
Problem: I am observing significant ion suppression or enhancement in my LC-MS/MS data.
| Potential Cause | Troubleshooting Solution |
| Insufficient Sample Cleanup | - If using PPT, consider switching to LLE or SPE for a cleaner extract. - For LLE, include a back-extraction step to further remove interfering substances. - For SPE, optimize the wash steps with a solvent that removes interferences without eluting Etravirine. |
| Co-elution of Endogenous Components | - Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Etravirine from interfering matrix components. |
| Phospholipid Contamination | - Use a phospholipid removal plate or cartridge during sample preparation. - Optimize the extraction method to minimize the co-extraction of phospholipids. |
Poor Reproducibility
Problem: My results are not consistent between samples or batches.
| Potential Cause | Troubleshooting Solution |
| Inconsistent Technique | - Ensure all manual steps, such as pipetting and vortexing, are performed consistently for all samples. - Use an automated liquid handling system for higher precision if available. |
| Formation of Emulsions (LLE) | - Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. - Add a small amount of salt (salting out) to the aqueous phase before extraction. - Gently rock or invert the sample instead of vigorous vortexing. |
| Variable SPE Cartridge Performance | - Ensure cartridges are from the same lot and are properly conditioned before use. - Control the flow rate during loading, washing, and elution steps. |
Data Presentation: Etravirine Extraction Recovery
| Extraction Method | Solvent/Sorbent | Reported Recovery (%) | Analyte | Source |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | 85.1 ± 1.7 | Etravirine | [1] |
| Protein Precipitation (PPT) | Acetonitrile | >80 | Various Drugs | General literature, specific data for Etravirine is limited. |
| Solid-Phase Extraction (SPE) | C8 | ≥92.3 | Anticancer Drugs | General literature, specific data for Etravirine is limited. |
Note: The recovery rates for PPT and SPE are based on general observations for other drugs and may not be directly representative of Etravirine. It is crucial to validate the chosen method for Etravirine in your specific matrix.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a published method for the extraction of Etravirine from rat plasma[1].
-
Sample Preparation: To 100 µL of plasma sample in a polypropylene tube, add the internal standard.
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Extraction: Add 500 µL of ethyl acetate.
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Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Vortex briefly and inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
-
Sample Preparation: To 100 µL of plasma sample in a polypropylene tube, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be directly injected or evaporated and reconstituted in the mobile phase to increase concentration.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Etravirine.
Caption: Protein Precipitation (PPT) workflow for Etravirine.
Caption: Troubleshooting guide for low Etravirine recovery.
References
Navigating High Back Pressure in Etravirine LC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing high back pressure in liquid chromatography (LC) systems during the analysis of Etravirine.
Troubleshooting Guides
High back pressure in an LC system is a common issue that can lead to decreased column efficiency, shorter column lifetime, and potential instrument damage. The following table summarizes the potential causes of high back pressure during Etravirine analysis and provides systematic solutions.
| Potential Cause | Symptoms | Troubleshooting Steps | Preventative Measures |
| Column Clogging | - Gradual or sudden increase in pressure.- Poor peak shape (broadening, tailing, or splitting).- Shift in retention times. | 1. Isolate the column: Disconnect the column from the detector and injector. If the pressure returns to normal, the issue is with the column.[1]2. Backflush the column: Reverse the column direction and flush with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate. Do not backflush into the detector. 3. Replace the inlet frit: If backflushing does not resolve the issue, the inlet frit may be clogged and require replacement. | - Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[2]- Use a guard column to protect the analytical column from particulates and strongly retained compounds.[2]- Ensure proper sample preparation to remove any particulate matter. |
| System Blockage (pre-column) | - High pressure is observed even when the column is removed. | 1. Systematic isolation: Starting from the detector and moving backward, disconnect fittings one by one to identify the point of obstruction (e.g., tubing, in-line filter, injector).[1]2. Check the in-line filter: This is a common source of blockage and may need to be replaced.3. Inspect tubing: Look for any crimped or blocked tubing. | - Regularly replace in-line filters and pump seals .[2]- Use high-purity HPLC-grade solvents to prevent particulate contamination. |
| Mobile Phase Issues | - Pressure fluctuations or a gradual increase in pressure over time. | 1. Check for precipitation: If using a buffered mobile phase with a high organic concentration (common in Etravirine methods), buffer salts may precipitate. Flush the system with a high percentage of the aqueous component to redissolve the salts.2. Degas the mobile phase: Ensure proper degassing to prevent air bubbles from causing pressure fluctuations. | - Ensure miscibility of all mobile phase components.- Prepare fresh mobile phase daily , especially aqueous buffers, to prevent microbial growth.- When changing from a buffered mobile phase to a high organic concentration, flush the system with an intermediate solvent (e.g., 50:50 water/organic) to prevent buffer precipitation. |
| Incorrect Method Parameters | - Consistently high pressure from the start of the analysis. | 1. Verify flow rate: Ensure the flow rate is appropriate for the column dimensions and particle size (typically 1 mL/min for 4.6 mm ID columns).2. Check mobile phase viscosity: Mobile phases with higher viscosity (e.g., high water content or methanol-based) will generate higher back pressure.3. Column temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and lower the back pressure. | - Establish a baseline pressure: When developing or transferring a method, record the initial pressure with a new column and fresh mobile phase. This will serve as a reference for future troubleshooting. |
Frequently Asked Questions (FAQs)
Q1: What is a "normal" back pressure for Etravirine analysis?
A1: The "normal" back pressure is highly dependent on the specific LC method, including the column dimensions, particle size, mobile phase composition, flow rate, and temperature. For a typical Etravirine analysis using a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of acetonitrile and water at a flow rate of 1 mL/min, the pressure can be estimated to be in the range of 80-120 bar (approximately 1160-1740 psi). It is crucial to establish a baseline pressure for your specific method when the column is new and the system is clean. A significant increase (e.g., 20-30%) from this baseline indicates a potential issue.
Q2: How can I quickly determine if the high pressure is from the column or the LC system?
A2: A simple diagnostic test is to disconnect the column and replace it with a low-volume union. Run the mobile phase at the method's flow rate. If the pressure returns to a very low, normal system pressure (without the column), the blockage is in the column. If the high pressure persists, the issue is within the LC system (e.g., tubing, injector, or in-line filter).
Q3: Can the sample solvent cause high back pressure?
A3: Yes. If the sample is dissolved in a solvent that is much stronger or weaker than the initial mobile phase, it can cause the analyte or excipients to precipitate upon injection, leading to a blockage at the head of the column. Always try to dissolve your Etravirine standard and samples in the initial mobile phase composition or a solvent with similar or weaker elution strength.
Q4: I've tried backflushing the column, but the pressure is still high. What should I do next?
A4: If backflushing does not resolve the high pressure, it is likely that the inlet frit of the column is severely clogged with fine particulates that cannot be dislodged. At this point, you should consider replacing the inlet frit (if your column design allows) or replacing the column. Prolonged operation at high pressure can damage the column's packed bed.
Q5: How often should I perform preventative maintenance to avoid high back pressure?
A5: The frequency of preventative maintenance depends on the sample throughput and cleanliness. For high-throughput labs analyzing complex samples, it is good practice to:
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Replace the in-line filter weekly.
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Replace pump seals every 3-6 months.
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Always filter samples and mobile phases.
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Use a guard column and replace it regularly based on pressure increase or peak shape degradation.
Experimental Protocol: Representative HPLC Method for Etravirine Analysis
This protocol is based on a common reverse-phase HPLC method for the determination of Etravirine.
1. Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase: Acetonitrile : Water (85:15 v/v)
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 308 nm
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Injection Volume: 10 µL
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Column Temperature: Ambient or 30°C
2. Preparation of Standard Solution:
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Prepare a stock solution of Etravirine in the mobile phase at a concentration of 1 mg/mL.
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From the stock solution, prepare working standards at the desired concentrations by diluting with the mobile phase.
3. Sample Preparation:
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For drug substance, dissolve an accurately weighed amount in the mobile phase to achieve the desired concentration.
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For drug product (tablets), grind the tablets to a fine powder. Disperse an amount of powder equivalent to a single dose in a suitable solvent (e.g., mobile phase), sonicate to dissolve, and dilute to the final concentration.
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Filter all sample solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
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Inject the standard solution five times.
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The relative standard deviation (RSD) of the peak area should be less than 2.0%.
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The tailing factor for the Etravirine peak should be between 0.8 and 1.5.
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The theoretical plates should be greater than 2000.
Visualizing Troubleshooting and Causal Relationships
The following diagrams illustrate the logical workflow for troubleshooting high back pressure and the relationships between its potential causes.
References
reducing carryover of Etravirine in autosampler
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the carryover of Etravirine in autosamplers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is Etravirine and why is it prone to carryover?
A1: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its physicochemical properties, particularly its high lipophilicity (logP ≈ 5.54) and low aqueous solubility, contribute significantly to its tendency to adsorb to surfaces within the autosampler and HPLC/UHPLC system, leading to carryover.[3][4] Carryover can result in the appearance of ghost peaks in subsequent blank injections, which can interfere with the accurate quantification of Etravirine in samples.
Q2: What are the common sources of Etravirine carryover in an autosampler?
A2: The primary sources of carryover are components of the sample flow path that come into contact with the sample. For Etravirine, this includes:
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Injector Needle: Both the inner and outer surfaces of the needle can retain residues.
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Sample Loop: The material of the sample loop (e.g., stainless steel, PEEK) can influence the degree of adsorption.
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Injection Valve Rotor Seal: Analyte can accumulate in the scratches and grooves of a worn rotor seal.
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Stator: The stationary part of the injection valve can also be a site of analyte deposition.
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Connecting Tubing: The tubing between the autosampler and the column can be a source of carryover.
Q3: Can the sample solvent composition affect Etravirine carryover?
A3: Yes, the composition of the solvent used to dissolve the Etravirine sample can impact carryover. Dissolving Etravirine in a solvent that is too strong compared to the initial mobile phase can cause the analyte to precipitate or adsorb onto the injection system components when it comes into contact with the weaker mobile phase. It is generally recommended to dissolve the sample in a solvent that is as close in composition as possible to the initial mobile phase conditions.
Troubleshooting Guide for Etravirine Carryover
This guide provides a systematic approach to identifying and mitigating Etravirine carryover in your chromatographic system.
Step 1: Confirm and Characterize the Carryover
The first step is to confirm that the observed peak is indeed due to carryover and to understand its characteristics.
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Experimental Protocol:
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Inject a high-concentration Etravirine standard.
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Immediately follow with a series of at least three blank injections (using the same solvent as the standard).
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Analyze the chromatograms from the blank injections.
-
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Interpretation:
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Classic Carryover: If the peak area of the Etravirine ghost peak decreases with each subsequent blank injection, it is indicative of classic carryover from the injection system.
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Constant Contamination: If the peak area remains relatively constant across all blank injections, the source of the contamination may be the blank solvent itself, the mobile phase, or a contaminated system component upstream of the injector.
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Step 2: Optimize the Autosampler Wash Method
A robust wash method is the most effective way to combat carryover. Given Etravirine's properties, the choice of wash solvent is critical.
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Recommended Wash Solvents: Etravirine is practically insoluble in aqueous solutions but is soluble in several organic solvents.[5] A strong, organic solvent is necessary to effectively remove it from the autosampler components.
| Wash Solvent Composition | Rationale & Effectiveness |
| High Organic Content (e.g., 90-100% Acetonitrile or Methanol) | These are strong solvents for reverse-phase chromatography and can effectively dissolve Etravirine residues. |
| Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) in the Wash Sequence | Etravirine is freely soluble in DMSO and DMF. A wash step with a solution containing one of these solvents can be highly effective. A subsequent rinse with a solvent miscible with the mobile phase (like isopropanol or acetonitrile) is necessary to remove the DMSO/DMF. |
| Acidified or Basified Organic Solvents | While Etravirine has a high pKa (strongest acidic ~10.99) and low pKa (strongest basic ~3.49), altering the pH of the wash solvent is less likely to be effective than using a strong organic solvent due to its non-ionizable nature under typical chromatographic conditions. |
-
Experimental Protocol for Wash Method Optimization:
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Start with a strong wash solvent such as 100% acetonitrile.
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Increase the number of wash cycles and/or the volume of the wash solvent.
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If carryover persists, incorporate a wash step with a stronger solvent like DMSO, followed by a rinse with acetonitrile or isopropanol.
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Utilize both internal and external needle wash functions if your autosampler has them.
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Step 3: Investigate Mechanical Sources of Carryover
If an optimized wash method does not eliminate carryover, the issue may be mechanical.
-
Troubleshooting Steps:
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Inspect and Clean/Replace the Injection Valve Rotor Seal: A worn or scratched rotor seal is a common source of carryover.
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Check Fittings and Tubing: Ensure all fittings in the flow path are properly seated and not creating dead volumes. Consider replacing any suspect tubing.
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Sample Loop: If possible, try a sample loop made of a different material (e.g., switch from stainless steel to PEEK or vice-versa) to see if it reduces adsorption.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting Etravirine carryover.
Caption: A flowchart for troubleshooting Etravirine carryover.
Experimental Workflow for Carryover Evaluation
The following diagram outlines a typical experimental workflow for quantifying the extent of carryover.
Caption: Workflow for evaluating Etravirine carryover percentage.
References
- 1. Etravirine - Wikipedia [en.wikipedia.org]
- 2. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the physicochemical properties of the etravirine substance | Zolotov | Drug development & registration [pharmjournal.ru]
selecting the appropriate mobile phase for Etravirine separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of Etravirine using High-Performance Liquid Chromatography (HPLC). The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide: Mobile Phase Selection for Etravirine
This guide addresses specific chromatographic problems that can be resolved by adjusting the mobile phase composition.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the stationary phase; pH of the mobile phase is inappropriate for the analyte's pKa. | Adjust the pH of the aqueous portion of the mobile phase. For Etravirine, a slightly acidic pH (e.g., pH 4.5) is often used with a buffer like ammonium acetate to ensure consistent ionization and improve peak shape.[1] |
| Short Retention Time | The mobile phase is too strong (too much organic solvent), causing the analyte to elute too quickly. | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of Etravirine on the reversed-phase column. |
| Long Retention Time | The mobile phase is too weak (not enough organic solvent), leading to long analysis times. | Increase the percentage of the organic solvent in the mobile phase. This will decrease the retention time of Etravirine. |
| Poor Resolution Between Etravirine and Impurities | The mobile phase composition is not optimal for separating closely eluting compounds. | Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter the selectivity of the separation.[2] A gradient elution may also be necessary to improve resolution. |
| Baseline Noise or Drift | Impure solvents; mobile phase not properly degassed; buffer precipitation. | Use HPLC-grade solvents and freshly prepared mobile phase. Ensure the mobile phase is filtered and thoroughly degassed before use. If using a buffer, ensure it is fully dissolved and that the organic solvent concentration does not cause it to precipitate. |
| Irreproducible Retention Times | Fluctuation in mobile phase composition; column temperature variations. | Use a high-precision pump to ensure a consistent mobile phase composition. Employ a column oven to maintain a constant temperature, as temperature can affect retention times.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Etravirine separation on a C18 column?
A common starting point for the separation of Etravirine on a C18 column is a mixture of an aqueous buffer and an organic solvent. Several published methods have successfully used a combination of acetonitrile and an ammonium acetate buffer (e.g., 10 mM, pH 4.5) in a ratio of approximately 90:10 (v/v).[1][3] Another option is a mixture of methanol and acetonitrile.
Q2: How does the pH of the mobile phase affect the retention of Etravirine?
The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds like Etravirine. By controlling the pH, you can ensure that the analyte is in a consistent charge state, leading to more reproducible and symmetrical peaks. For Etravirine, a slightly acidic pH is generally preferred in reversed-phase HPLC to suppress the ionization of any basic functional groups and improve retention and peak shape.
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an organic modifier. The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times. If you are experiencing poor resolution between Etravirine and its impurities, switching from acetonitrile to methanol, or using a combination of both, may improve the separation.
Q4: Is gradient elution necessary for the analysis of Etravirine?
For routine analysis of the bulk drug, an isocratic method is often sufficient and provides good results. However, if you are analyzing Etravirine in the presence of multiple impurities or in a complex matrix, a gradient elution program may be necessary to achieve adequate separation of all components within a reasonable analysis time.
Experimental Protocols
Below are examples of detailed experimental protocols for the separation of Etravirine by RP-HPLC, based on published methods.
Method 1: Isocratic Separation with Acetonitrile and Ammonium Acetate Buffer
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Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
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Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in the ratio of 90:10 v/v.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 27°C.
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Detection Wavelength: 271 nm.
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Injection Volume: 20 µL.
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Expected Retention Time: Approximately 4.7 minutes.
Method 2: Isocratic Separation with Methanol and Acetonitrile
-
Chromatographic System: Ultra-Fast Liquid Chromatograph with a PDA detector.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and acetonitrile in the ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 311 nm.
-
Expected Retention Time: Approximately 3.2 minutes.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for Etravirine analysis.
Table 1: Mobile Phase Compositions and Retention Times
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Acetonitrile : 10 mM Ammonium Acetate Buffer (pH 4.5) (90:10 v/v) | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | 1.0 | 4.747 | |
| Methanol : Acetonitrile (60:40 v/v) | Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) | 1.0 | 3.226 | |
| Acetonitrile | Hypersil C18 (150 x 4.6 mm, 5 µm) | 1.0 | 1.80 | |
| Acetonitrile : Water (85:15 v/v) | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 5.32 | |
| Buffer : Methanol (35:65 v/v) | Symmetry C8 (150 x 4.6 mm, 5 µm) | Not Specified | Not Specified |
Table 2: Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10-60 | 1-5 | 10-60 |
| Correlation Coefficient (R²) | 0.999 | 0.9942 | 0.999 |
| LOD (µg/mL) | 0.514 | 0.02 | Not Reported |
| LOQ (µg/mL) | 1.713 | 0.073 | Not Reported |
| % Recovery | 98.85% | Not Reported | 98.95% |
| Reference |
Visualizations
Mobile Phase Selection Workflow
Caption: A workflow diagram illustrating the decision-making process for selecting and optimizing the mobile phase for Etravirine separation.
Troubleshooting Logic for Poor Peak Resolution
References
Technical Support Center: LC-MS/MS Analysis of NNRTI Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) compounds in LC-MS/MS applications.
Table of Contents
-
Frequently Asked Questions (FAQs)
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What are the most common challenges in LC-MS/MS analysis of NNRTIs?
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Why is my NNRTI compound showing poor peak shape?
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How do I improve the sensitivity for my NNRTI analysis?
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What is the best sample preparation technique for NNRTIs?
-
-
Troubleshooting Guides
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Issue 1: Poor or Asymmetric Peak Shape (Tailing or Fronting)
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Issue 2: Low Sensitivity or Weak Signal Intensity
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Issue 3: Inconsistent or Irreproducible Results (Poor Precision)
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Issue 4: Incorrect Mass-to-Charge Ratio (m/z) or Poor Fragmentation
-
-
Data & Protocols
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Table 1: Physicochemical Properties of Common NNRTIs
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Table 2: Common MS/MS Transitions for NNRTI Analysis
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Table 3: Comparison of Sample Preparation Techniques for NNRTIs
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Protocol 1: Post-Column Infusion Experiment for Matrix Effect Assessment
-
Protocol 2: General Solid-Phase Extraction (SPE) for NNRTI Cleanup
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in LC-MS/MS analysis of NNRTIs?
A1: The most frequently encountered issues when analyzing NNRTI compounds by LC-MS/MS include:
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Matrix Effects: Co-eluting endogenous components from biological matrices (like plasma or serum) can suppress or enhance the ionization of the NNRTI, leading to inaccurate quantification.[1][2]
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Poor Chromatographic Peak Shape: NNRTIs can exhibit peak tailing due to interactions with residual silanols on C18 columns, or peak fronting from column overloading.
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Low Sensitivity: Achieving low limits of quantification can be challenging due to factors like poor ionization efficiency, ion suppression, or suboptimal fragmentation.
-
Sample Preparation Inefficiencies: Inadequate removal of matrix components like phospholipids during sample prep can lead to many of the issues listed above.[3]
Q2: Why is my NNRTI compound showing poor peak shape?
A2: Poor peak shape for NNRTIs is often related to chromatographic issues.
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Peak Tailing: This is common for basic compounds on silica-based C18 columns due to secondary interactions with acidic silanol groups. Using a buffered mobile phase (e.g., with formic acid or ammonium formate) to maintain a consistent pH and protonation state of the analyte can help. Some NNRTIs, like nevirapine and rilpivirine, have basic functional groups (see Table 1).[4][5]
-
Peak Fronting: This can be caused by injecting too much sample (mass overload) or using an injection solvent that is stronger than the initial mobile phase. Try reducing the concentration of your sample or ensuring your sample is dissolved in a solvent similar to or weaker than the starting mobile phase.
-
Split Peaks: This may indicate a partially clogged column frit, a void at the head of the column, or co-elution with an interfering compound.
Q3: How do I improve the sensitivity for my NNRTI analysis?
A3: To improve sensitivity, consider the following:
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Optimize Ionization Source: For ESI, adjust parameters like capillary voltage, gas flows (nebulizer and drying gas), and source temperature. Some compounds may ionize better in negative mode (e.g., efavirenz) versus the more common positive mode.
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Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components and concentrate your analyte.
-
Optimize MS/MS Parameters: Ensure you are using the optimal precursor-to-product ion transition and that the collision energy is maximized for that transition (see Table 2 for common transitions).
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium acetate can significantly improve the ionization efficiency of many compounds in positive ESI mode.
Q4: What is the best sample preparation technique for NNRTIs?
A4: The "best" technique depends on the required sensitivity and the complexity of the matrix.
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Protein Precipitation (PPT): This is a fast and simple method, but it is the least clean. It removes proteins but leaves behind other matrix components like phospholipids, which can cause significant ion suppression. It may be suitable for less demanding analyses.
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Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. It is effective at removing salts and many polar interferences.
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Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing a broad range of interferences, including phospholipids. It provides the cleanest extracts, which often leads to the best sensitivity and robustness, though it is a more complex and costly method.
Troubleshooting Guides
Issue 1: Poor or Asymmetric Peak Shape (Tailing or Fronting)
Question: My NNRTI peak is tailing or fronting. What are the causes and how can I fix it?
Answer: Asymmetric peaks are a common chromatographic problem that can affect integration and reduce resolution.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (Tailing):
-
Cause: Basic NNRTI compounds can interact with free silanol groups on the stationary phase of the column. Nevirapine (pKa ~3.28) and Rilpivirine (pKa ~5.6) have basic properties.
-
Solution:
-
Add a mobile phase modifier like 0.1% formic acid to suppress silanol activity.
-
Use an end-capped column or a column with a different stationary phase (e.g., a hybrid particle column).
-
Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
-
-
Column Overload (Fronting):
-
Cause: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample and re-inject.
-
-
Injection Solvent Mismatch (Broadening or Splitting):
-
Cause: The sample is dissolved in a solvent significantly stronger than the mobile phase.
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.
-
-
Column Void or Contamination:
-
Cause: A physical void at the head of the column or a blocked frit.
-
Solution:
-
Try back-flushing the column.
-
If the problem persists, replace the column.
-
Use a guard column to protect the analytical column.
-
-
Issue 2: Low Sensitivity or Weak Signal Intensity
Question: I am not getting enough signal for my NNRTI compound. How can I increase the sensitivity?
Answer: Low sensitivity can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.
Potential Causes & Solutions:
-
Ion Suppression (Matrix Effect):
-
Cause: Co-eluting compounds from the sample matrix are suppressing the ionization of your NNRTI. This is a very common issue in bioanalysis.
-
Solution:
-
Improve sample cleanup using SPE or LLE to remove interferences.
-
Modify chromatographic conditions to separate the NNRTI from the suppression zone. A post-column infusion experiment can identify these zones (see Protocol 1).
-
Use a stable isotope-labeled internal standard (SIL-IS), which will co-elute and experience the same suppression, thus correcting the quantitative result.
-
-
-
Suboptimal Ionization:
-
Cause: The mobile phase composition or ion source parameters are not ideal for creating ions of your NNRTI.
-
Solution:
-
Ensure the mobile phase contains a suitable modifier (e.g., 0.1% formic acid for positive mode, or a weak base for negative mode).
-
Systematically optimize ESI source parameters (capillary voltage, gas flows, temperature) by infusing a standard solution of the analyte.
-
Test both positive and negative ionization modes. Efavirenz, for example, is often analyzed in negative ion mode.
-
-
-
Inefficient Fragmentation:
-
Cause: The selected product ion is of low abundance, or the collision energy is not optimized.
-
Solution:
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
For the selected transition, perform a collision energy optimization to maximize the product ion signal.
-
-
Issue 3: Inconsistent or Irreproducible Results (Poor Precision)
Question: My results for QC samples are highly variable between injections. What could be the cause?
Answer: Irreproducible results are often a sign of variable matrix effects or issues with sample preparation or the LC system.
Potential Causes & Solutions:
-
Variable Matrix Effects:
-
Cause: The composition of the biological matrix varies from sample to sample, causing different degrees of ion suppression or enhancement.
-
Solution:
-
The most effective solution is to use a co-eluting stable isotope-labeled internal standard (SIL-IS) for each analyte. This will correct for variations in matrix effects.
-
Develop a more robust and effective sample preparation method (e.g., SPE) to remove a higher degree of matrix components.
-
-
-
Inconsistent Sample Preparation:
-
Cause: Manual sample preparation steps, such as liquid-liquid extraction, can have user-to-user variability, leading to inconsistent analyte recovery.
-
Solution:
-
Automate sample preparation steps where possible.
-
Ensure thorough mixing and consistent timing for all extraction and evaporation steps.
-
Check the recovery of your extraction method to ensure it is consistent across the concentration range.
-
-
-
LC System Carryover:
-
Cause: The analyte from a high concentration sample adsorbs to parts of the LC system (e.g., injector, column) and elutes in subsequent blank or low concentration injections.
-
Solution:
-
Optimize the needle wash procedure in the autosampler, using a strong organic solvent.
-
Inject blanks after high concentration samples to check for carryover.
-
If carryover persists, a more aggressive wash of the entire system may be needed.
-
-
Issue 4: Incorrect Mass-to-Charge Ratio (m/z) or Poor Fragmentation
Question: I am not seeing the expected precursor or product ions for my NNRTI. What should I check?
Answer: This issue points towards the mass spectrometer setup, the stability of the compound, or incorrect method parameters.
Potential Causes & Solutions:
-
Incorrect Precursor Ion Selection:
-
Cause: The instrument is not isolating the correct m/z for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
Solution:
-
Verify the molecular weight of your NNRTI and calculate the expected m/z for the chosen adduct.
-
Infuse a standard solution of the analyte and perform a full scan to confirm the m/z of the most abundant precursor ion. NNRTIs can sometimes form other adducts (e.g., [M+Na]⁺).
-
-
-
No or Poor Fragmentation:
-
Cause: The collision energy is too low, or the chosen fragmentation pathway is not efficient.
-
Solution:
-
Infuse the precursor ion into the collision cell and perform a product ion scan while ramping the collision energy to find the optimal setting.
-
Consult literature for known, robust fragment ions for your specific NNRTI (see Table 2).
-
-
-
In-source Fragmentation:
-
Cause: The analyte is fragmenting in the ion source before it reaches the first quadrupole. This can be due to harsh source conditions (high temperature or voltages).
-
Solution:
-
Reduce the source temperature and cone/fragmentor voltage.
-
Observe the full scan spectrum; if you see fragment ions but little precursor ion, in-source fragmentation is likely occurring.
-
-
References
- 1. Determination of nucleosidic/tidic reverse transcriptase inhibitors in plasma and cerebrospinal fluid by ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating an LC-MS/MS method for Etravirine using Etravirine D4
A comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method using Etravirine D4 as an internal standard against alternative analytical techniques for the quantification of Etravirine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable bioanalytical methods.
This guide presents a detailed overview of a validated LC-MS/MS method for the quantification of the non-nucleoside reverse transcriptase inhibitor, Etravirine, utilizing its deuterated analogue, this compound, as an internal standard. The performance of this method is compared with other analytical techniques, namely Reverse Phase Ultra-Fast Liquid Chromatography (RP-UFLC) and Visible Spectrophotometry, to provide a comprehensive assessment of their respective capabilities.
Performance Comparison
The following tables summarize the key validation parameters for the compared analytical methods.
Table 1: LC-MS/MS Method using this compound
| Validation Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] |
| Accuracy | Within ±10%[1][2] |
| Precision (Intra- and Inter-day) | Within ±10%[1] |
| Internal Standard | This compound |
| Matrix | Rat Plasma |
Table 2: Alternative Analytical Methods
| Method | Linearity Range | LLOQ/LOD | Accuracy/Recovery | Precision |
| RP-UFLC | 1 - 5 µg/mL | LOQ: 0.073 µg/mL, LOD: 0.02 µg/mL | Not explicitly stated | Not explicitly stated |
| Visible Spectrophotometry (Method A) | 5 - 30 µg/mL | LOQ: 1.990 µg/mL, LOD: 0.656 µg/mL | 99.6 - 100.4% | Not explicitly stated |
| Visible Spectrophotometry (Method B) | 2.5 - 15 µg/mL | LOQ: 0.578 µg/mL, LOD: 0.191 µg/mL | 99.8 - 100.2% | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is based on established methods for Etravirine analysis, adapted for the use of this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etravirine: m/z 435.9 → 163.6
-
This compound: To be determined based on a 4 Dalton mass shift from the parent compound.
-
Alternative Method 1: RP-UFLC
This method provides a rapid and less expensive alternative to LC-MS/MS.
1. Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 311 nm.
-
Retention Time: Approximately 3.226 min.
Alternative Method 2: Visible Spectrophotometry
This colorimetric method offers a simple and cost-effective approach for Etravirine estimation in bulk and tablet dosage forms.
Method A (Diazotization with β-naphthol):
-
Diazotize Etravirine with nitrous acid.
-
Couple the resulting diazonium salt with alkaline β-naphthol to form a colored complex.
-
Measure the absorbance at the wavelength of maximum absorption.
Method B (Reaction with p-nitro aniline):
-
React Etravirine with diazotized p-nitro aniline in an alkaline medium to form a colored product.
-
Measure the absorbance at the corresponding wavelength of maximum absorption.
Workflow and Pathway Diagrams
References
A Comparative Guide to Internal Standards for Etravirine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. Here, we compare the performance of a stable isotope-labeled (deuterated) internal standard, Etravirine-d8, and a structural analog, Itraconazole, supported by experimental data from published literature.
Introduction to Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. They are compounds of known concentration added to samples to correct for variations during sample preparation, injection, and ionization. The two primary types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard as they are chemically identical to the analyte but have a different mass due to isotopic substitution (e.g., with deuterium, ¹³C, or ¹⁵N). They co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.
-
Structural Analog Internal Standards: These are molecules with similar chemical and physical properties to the analyte. They are often more readily available and less expensive than SIL internal standards but may not perfectly mimic the analyte's behavior during analysis.
This guide will delve into the practical application and performance of these two types of internal standards for Etravirine quantification.
Comparison of Internal Standards for Etravirine Quantification
This section details the experimental protocols and performance data for Etravirine quantification using a deuterated internal standard (Etravirine-d8) and a structural analog (Itraconazole).
Stable Isotope-Labeled Internal Standard: Etravirine-d8
A multiplexed ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Etravirine and other antiretroviral drugs in human plasma and tissue has been developed and validated using isotopically-labeled internal standards, including Etravirine-d8[1].
A detailed experimental workflow for the quantification of Etravirine using Etravirine-d8 as an internal standard is presented below.
| Parameter | Performance Data |
| Linearity Range | 1 - 1000 ng/mL in plasma |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma |
| Intra-assay Precision (%CV) | ≤ 15.93% |
| Inter-assay Precision (%CV) | ≤ 15.93% |
| Intra-assay Accuracy (%DEV) | ≤ ±13.52% |
| Inter-assay Accuracy (%DEV) | ≤ ±13.52% |
Data sourced from Anderson et al.[1]
Structural Analog Internal Standard: Itraconazole
A simple, sensitive, and specific LC-MS/MS method was developed and validated for the analysis of Etravirine in rat plasma using Itraconazole as the internal standard[2][3].
The following diagram illustrates the experimental workflow for Etravirine quantification using Itraconazole as an internal standard.
| Parameter | Performance Data |
| Linearity Range | 1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | 3.2 - 8.5% |
| Inter-day Precision (%RSD) | 4.1 - 9.2% |
| Intra-day Accuracy (%Bias) | -7.6 to 8.4% |
| Inter-day Accuracy (%Bias) | -5.3 to 9.1% |
| Recovery | 85.2 - 92.1% |
Data sourced from Rao et al.[2]
Comparison and Discussion
The following table provides a direct comparison of the two internal standards based on the presented experimental data.
| Feature | Etravirine-d8 (Deuterated IS) | Itraconazole (Structural Analog IS) |
| Type | Stable Isotope-Labeled | Structural Analog |
| Chemical Similarity | Identical to Etravirine | Structurally different but with some similar properties |
| Chromatographic Behavior | Co-elutes with Etravirine | Different retention time from Etravirine |
| Matrix Effect Compensation | Excellent, due to identical physicochemical properties | Good, but may not perfectly mimic Etravirine's behavior |
| Linearity Range | Wide (1 - 1000 ng/mL) | Narrower (1 - 100 ng/mL) |
| LLOQ | 1 ng/mL | 1 ng/mL |
| Precision & Accuracy | High precision and accuracy (CV ≤ 15.93%, DEV ≤ ±13.52%) | High precision and accuracy (RSD < 10%, Bias < 10%) |
| Availability & Cost | Generally more expensive and may require custom synthesis | More readily available and less expensive |
Both Etravirine-d8 and Itraconazole have been successfully used as internal standards for the quantification of Etravirine, demonstrating acceptable performance in terms of linearity, precision, and accuracy.
The choice of internal standard will depend on the specific requirements of the study. For routine therapeutic drug monitoring where cost and availability are significant factors, a well-validated structural analog like Itraconazole can provide reliable results. However, for clinical trials and research applications requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard such as Etravirine-d8 is the preferred choice. The deuterated standard's ability to perfectly mimic the analyte's behavior during extraction and ionization minimizes variability and provides more robust and reliable data.
Another potential structural analog to consider is Rilpivirine, which is also an NNRTI and shares some structural similarities with Etravirine. However, a validated method using Rilpivirine as an internal standard for Etravirine quantification has not been detailed in the reviewed literature.
Conclusion
This guide has provided a comparative overview of two different internal standards for the quantification of Etravirine. The data presented demonstrates that both stable isotope-labeled and structural analog internal standards can be effectively utilized. The selection of the most appropriate internal standard should be based on a careful consideration of the analytical goals, required level of accuracy, and available resources. For the most demanding applications, the use of a deuterated internal standard like Etravirine-d8 is highly recommended.
References
- 1. Development and validation of a liquid chromatographic-tandem mass spectrometric method for the multiplexed quantification of etravirine, maraviroc, raltegravir, and rilpivirine in human plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Etravirine Assays: A Comparative Guide for Researchers
A detailed examination of analytical methodologies for the quantification of the non-nucleoside reverse transcriptase inhibitor Etravirine reveals robust performance across various laboratory settings. This guide provides a comparative overview of published assay protocols, performance data from proficiency testing programs, and insights into the drug's mechanism of action and metabolic pathways to aid researchers, scientists, and drug development professionals in the accurate and reliable measurement of this critical antiretroviral agent.
Etravirine is a key component in the treatment of HIV-1 infection, and precise quantification of its concentration in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The most common analytical techniques employed for this purpose are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide synthesizes data from multiple studies to facilitate a comparison of these methods and to highlight the importance of inter-laboratory cross-validation.
Comparative Performance of Etravirine Assays
The performance of an analytical method is determined by several key validation parameters. The following tables summarize the reported performance characteristics of different LC-MS/MS and HPLC-UV methods for the quantification of Etravirine in human plasma.
Table 1: Performance Characteristics of Published LC-MS/MS Methods for Etravirine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 2 - 2000 | 1 - 100 | 40 - N/A |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 1 | 40 |
| Intra-day Precision (%CV) | <7% | <10% | -14.3% to 12.3% |
| Inter-day Precision (%CV) | <7% | <10% | -14.3% to 12.3% |
| Intra-day Accuracy (%) | 88 - 106% | Within ±10% | 80% to 120% |
| Inter-day Accuracy (%) | 88 - 106% | Within ±10% | 80% to 120% |
| Mean Recovery (%) | N/A | 85.1 ± 1.7% | N/A |
N/A: Not available in the provided information.
Table 2: Performance Characteristics of a Published HPLC-UV Method for Etravirine Quantification
| Parameter | Method 4 |
| Linearity Range (µg/mL) | 10 - 60 |
| Retention Time (min) | 4.547 |
| Average Percentage Recovery (%) | 99.02% |
Inter-Laboratory Cross-Validation and Proficiency Testing
Ensuring consistency and comparability of results between different laboratories is paramount in multi-center clinical trials and for the global monitoring of drug efficacy. Cross-validation is the process of demonstrating that different analytical methods or different laboratories using the same method produce comparable data.[1]
The International Interlaboratory Quality Control Program for Measurement of Antiretroviral Drugs in Plasma was established to allow laboratories to assess and improve their performance.[2] In this program, blind samples containing known concentrations of antiretroviral drugs are sent to participating laboratories for analysis. A result is typically considered inaccurate if it deviates by more than 20% from the actual concentration.[3]
While specific proficiency testing data for Etravirine was not detailed in the reviewed literature, a report from this program indicated that for newer antiretrovirals, including Etravirine, the inaccuracy rate in 2011 was 31.0%.[3] However, this improved significantly to a lower, unspecified rate in 2012.[3] Overall, for non-nucleoside reverse transcriptase inhibitors (NNRTIs) as a class, proficiency testing has demonstrated excellent interlaboratory agreement, with one study reporting 100% of samples tested meeting the acceptance criteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of experimental protocols for both LC-MS/MS and HPLC-UV methods.
Protocol 1: LC-MS/MS Method for Etravirine in Human Plasma
This method is designed for the simultaneous quantification of Etravirine, darunavir, and ritonavir.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with methanol.
-
Centrifuge the sample.
-
The supernatant is injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 HPLC column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a suitable mobile phase.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
System: Waters Quattro Premier XE.
-
Ionization: Electrospray ionization (ESI).
-
Protocol 2: LC-MS/MS Method for Etravirine in Rat Plasma
This method was developed for pharmacokinetic studies in a rat model.
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (itraconazole).
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue.
-
Inject the sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase XTerra MS C18 column.
-
Mobile Phase: A gradient of 2 mM ammonium acetate in water with 0.1% formic acid (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 300 µL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization.
-
Transitions (m/z): Etravirine: 435.9→163.6; Itraconazole (IS): 706.7→392.6.
-
Protocol 3: HPLC-UV Method for Etravirine in Tablet Dosage Form
This method is suitable for the quantification of Etravirine in pharmaceutical preparations.
-
Sample Preparation:
-
Finely powder a set number of tablets.
-
Dissolve a portion of the powder equivalent to a known amount of Etravirine in a suitable diluent.
-
Filter the solution before injection.
-
-
Chromatographic Conditions:
-
Column: Inertsil C18.
-
Mobile Phase: A suitable isocratic mobile phase.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 285 nm.
-
Mechanism of Action and Metabolic Pathways
Understanding the biological context of Etravirine is essential for interpreting analytical results.
Mechanism of Action
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA. This binding occurs at a site distinct from the active site of the enzyme, leading to a conformational change that inactivates it.
References
- 1. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Development and validation of laboratory methods for antiretroviral quantitation using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
Determining Etravirine Calibration: A Comparative Guide to Linearity and Range
For researchers, scientists, and professionals in drug development, establishing a reliable calibration curve is a critical first step in the quantitative analysis of Etravirine. This guide provides a comparative overview of linearity and range determination for Etravirine calibration curves using different analytical techniques, supported by experimental data from various studies.
Performance Comparison of Analytical Methods
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the performance of various analytical methods for the quantification of Etravirine.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC | 10 - 60 | 0.999 | 0.514 | 1.713 | [1] |
| RP-HPLC | 25 - 150 | Not Specified | Not Specified | Not Specified | [2] |
| RP-HPLC | 10 - 60 | Not Specified | Not Specified | Not Specified | [3][4] |
| RP-HPLC | 15 - 45 | Not Specified | Not Specified | Not Specified | [5] |
| UV Spectroscopy | 1 - 5 | 0.9956 | 1.91 | 2.67 | |
| RP-UFLC | 1 - 5 | 0.9942 | 0.02 | 0.073 | |
| LC-MS/MS | 0.001 - 0.1 (1 - 100 ng/mL) | > 0.998 | Not Specified | 0.005 (5 ng/mL) | |
| Visible Spectrophotometry (Method A) | 5 - 30 | 0.9989 | Not Specified | Not Specified | |
| Visible Spectrophotometry (Method B) | 2.5 - 15 | 0.9993 | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are protocols for the key analytical techniques cited.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for its high resolution and sensitivity.
-
Sample Preparation: Accurately weigh 25 mg of Etravirine and transfer it to a 25 mL volumetric flask. Add approximately 10 mL of the solvent mixture (e.g., acetonitrile) and sonicate to dissolve. The solution is then cooled to room temperature and diluted to the final volume with the same solvent mixture.
-
Chromatographic Conditions:
-
Column: Hypersil C18 (4.6 mm × 150 mm, 5 µm) or Phenomex Luna C18 (100 x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 3.45 with 0.2 ml triethylamine) and acetonitrile in a ratio of 25:75 % v/v or simply HPLC grade acetonitrile.
-
Flow Rate: 1 mL/minute.
-
Detection: UV detector set at 271 nm or a PDA detector at 308 nm.
-
-
Linearity Study: Prepare a series of at least six different concentrations of Etravirine by diluting the stock solution. The typical range is 10-60 µg/mL. Inject each concentration into the chromatograph and record the peak area.
-
Data Analysis: Plot a graph of peak area versus concentration and determine the correlation coefficient (r²) of the regression line.
UV-Visible Spectrophotometry
A simpler and more accessible method for the quantification of Etravirine.
-
Sample Preparation: Prepare a standard stock solution of Etravirine (e.g., 1000 µg/mL) by dissolving an accurately weighed amount in a suitable solvent like methanol. Prepare a series of dilutions from the stock solution to obtain concentrations within the desired range (e.g., 1-5 µg/mL).
-
Instrumental Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 311 nm.
-
Measurement: Measure the absorbance of each solution at the λmax against a solvent blank.
-
-
Linearity Study: Prepare a calibration curve by plotting the absorbance values against the corresponding concentrations.
-
Data Analysis: Calculate the regression equation and the correlation coefficient (r²) to assess the linearity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for complex matrices like plasma.
-
Sample Preparation (from plasma): Analytes are typically extracted from plasma using ethyl acetate.
-
Chromatographic Conditions:
-
Column: Reverse-phase XTerra MS C18 column.
-
Mobile Phase: A gradient elution using a mixture of 2 mM ammonium acetate in water with 0.1% formic acid (solvent A) and 0.1% formic acid in methanol (solvent B).
-
Flow Rate: 300 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Transitions (m/z): For Etravirine, the precursor to product ion transition is 435.9→163.6.
-
-
Linearity Study: Prepare calibration curves in the relevant biological matrix (e.g., rat plasma) over a concentration range of 1 to 100 ng/mL.
-
Data Analysis: Plot the peak area ratio of Etravirine to the internal standard against the concentration and determine the linearity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of an Etravirine calibration curve.
Caption: Workflow for Etravirine Calibration Curve Linearity and Range Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a New RP-HPLC Method for Estimation of Etravirine in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Precision and Accuracy in Etravirine Quantification: A Comparative Analysis Using Etravirine-D4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of the analytical methods for the quantification of Etravirine, a non-nucleoside reverse transcriptase inhibitor, with a focus on the use of its deuterated stable isotope-labeled internal standard, Etravirine-D4. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to compensate for variability during sample preparation and analysis, thereby enhancing accuracy and precision. While the available literature more commonly reports the use of Etravirine-D8, its performance is expected to be comparable to Etravirine-D4 due to their near-identical physicochemical properties.
Comparative Performance of Analytical Methods
The following tables summarize the accuracy and precision data from various published methods for Etravirine quantification. This allows for a direct comparison of the performance of LC-MS/MS methods utilizing a deuterated internal standard against those using other internal standards and alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC).
Table 1: Performance of LC-MS/MS Methods for Etravirine Quantification
| Internal Standard | Matrix | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Etravirine-D8 | PBMCs | 1.25 | 4.6 - 14.3 | Not Reported | < 2 SD from nominal | Not Reported |
| Itraconazole | Rat Plasma | 1 | < 10 | < 10 | Within ±10% | Within ±10% |
| Darunavir-d9 | Human Plasma | 10 | 5.1 - 9.8 | 5.1 - 9.8 | -3.3 to +5.1 | -3.3 to +5.1 |
| Lopinavir-d8 | Human Plasma | 40 | < 15 | < 15 | -14.3 to 12.3 | -14.3 to 12.3 |
| Alprazolam | Human Plasma | 2 | < 7 | < 7 | 88% - 106% | 88% - 106% |
Table 2: Performance of HPLC and UFLC Methods for Etravirine Quantification
| Method | Internal Standard | Matrix | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| RP-HPLC | None | Bulk Drug | 1.713 | < 2 | 98.6% - 99.17% |
| RP-UFLC | None | Bulk Drug | 0.073 | Not Reported | Not Reported |
As evidenced by the data, LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like Etravirine-D8, generally offer superior sensitivity (lower LLOQ) and high precision and accuracy.
Experimental Workflow and Signaling Pathway
The general workflow for the quantification of Etravirine in a biological matrix using LC-MS/MS with a deuterated internal standard is depicted below.
A Comparative Guide to the Limit of Detection and Quantification for Etravirine Assays
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of drug concentrations is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various analytical methods used in the assay of Etravirine, a non-nucleoside reverse transcriptase inhibitor. The data presented is compiled from several validated studies, offering a reference for selecting the most suitable analytical technique for specific research needs.
Quantitative Data Summary
The following table summarizes the reported LOD and LOQ values for Etravirine assays using different analytical methodologies. These values are crucial for determining the sensitivity of an assay, indicating the lowest concentration of the analyte that can be reliably detected and quantified.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV[1][2][3] | Bulk Dosage Form | 0.514 µg/mL | 1.713 µg/mL |
| HPLC-UV[4] | Tablet Dosage Form | 0.085 µg/mL | 0.28 µg/mL |
| HPTLC[2] | - | 8.36 ng/spot | 25.33 ng/spot |
| UV Spectroscopy | Bulk Drug | 1.91 µg/mL | 2.67 µg/mL |
| RP-UFLC | Pharmaceutical Drug | 0.02 µg/mL | 0.073 µg/mL |
| LC-MS/MS | Rat Plasma | - | 1 ng/mL (LLOQ) |
| LC-MS/MS | Human Plasma | - | 40 ng/mL (LLOQ) |
| LC-ESI-MS | Human Blood Plasma | - | 2 ng/mL (LLOQ) |
Note: LLOQ stands for Lower Limit of Quantification.
Experimental Protocols
Representative Experimental Protocol for Etravirine Assay by RP-HPLC
This protocol is a representative example for the determination of Etravirine in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV-Visible detector.
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 271 nm.
-
Column Temperature: 27°C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Etravirine reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to establish a calibration curve.
-
Sample Preparation: For tablet dosage forms, crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific dose of Etravirine, dissolve it in the mobile phase, sonicate, and filter to obtain a clear solution of known concentration.
3. Method Validation:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slopes of the calibration curves.
-
Visualizations
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification in a bioanalytical method validation process.
Caption: General workflow for LOD and LOQ determination.
References
A Researcher's Guide to Assessing the Isotopic Purity of Etravirine D4
For researchers, scientists, and drug development professionals, the accurate assessment of isotopic purity in stable isotope-labeled compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of commercially available Etravirine D4 and other stable isotope-labeled alternatives, supported by detailed experimental protocols for isotopic purity determination.
Etravirine, a non-nucleoside reverse transcriptase inhibitor, is a critical component in the treatment of HIV. Its deuterated analogue, this compound, serves as an essential internal standard in pharmacokinetic and metabolic studies. The precision of such studies hinges on the isotopic purity of the labeled standard. This guide outlines the key considerations and methodologies for assessing the isotopic purity of this compound.
Comparison of Commercially Available Stable Isotope-Labeled Etravirine
The selection of a suitable stable isotope-labeled (SIL) internal standard is a critical first step. While this compound is a common choice, other deuterated and 13C-labeled analogues are also available. The following table summarizes key information for commercially available Etravirine SILs. Researchers are strongly encouraged to consult the Certificate of Analysis (CoA) from the respective supplier for detailed isotopic distribution data.
| Product Name | Supplier | Catalogue Number | Stated Purity | Isotopic Purity |
| This compound | MedchemExpress | HY-90005S | 98.31%[1] | CoA should be consulted |
| BOC Sciences | BLP-011533 | 98%[] | CoA should be consulted | |
| Hexonsynth | HXO-06604 | Not specified | CoA should be consulted | |
| Acanthus Research | ETV-16-001 | Not specified | CoA should be consulted | |
| GlpBio | GC13192 | >98.00% | CoA should be consulted | |
| Etravirine D8 | LGC Standards | TRC-E937001-10MG | >95% (HPLC)[3] | CoA should be consulted |
| Pharmaffiliates | PA STI 040390 | Not specified | CoA should be consulted | |
| Aquigen Bio Sciences | Not specified | Not specified | CoA should be consulted | |
| Etravirine-13C3 | Pharmaffiliates | PA STI 040380 | Not specified | CoA should be consulted |
| United States Biological | E8910-31 | 99% (Isotopic) | 99%[4] |
Note: The stated purity may refer to chemical purity rather than isotopic purity. It is crucial to obtain the Certificate of Analysis for detailed isotopic enrichment data.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
Mass Spectrometry (MS) Based Method
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues in a labeled compound.
Objective: To determine the relative abundance of each isotopologue (D0, D1, D2, D3, D4, etc.) of this compound.
Instrumentation:
-
Liquid Chromatograph (LC)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
Inject the sample onto the LC system. A reversed-phase C18 column is commonly used.
-
Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Acquire mass spectra in full scan mode over a mass range that includes the unlabeled Etravirine and all expected deuterated species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions ([M+H]+) of unlabeled Etravirine (D0) and its deuterated isotopologues (D1, D2, D3, D4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is typically reported as the percentage of the desired labeled species (D4).
-
Isotopic Enrichment Calculation: A general method for calculating isotopic enrichment from mass spectrometry data involves several steps:
-
Evaluate the linearity of the mass spectrometer with the natural abundance compound.
-
Determine the purity of the mass cluster using the natural abundance analogue.
-
Calculate the theoretical isotope composition for various tentative isotopic enrichments.
-
Create "convoluted" isotope distributions for the labeled compound, considering the purity of the mass cluster.
-
Compare the measured isotope distributions with the calculated distributions using linear regression to determine the enrichment.
Quantitative NMR (qNMR) Spectroscopy Based Method
Quantitative NMR (qNMR) provides an alternative and often complementary method for assessing isotopic purity. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Objective: To determine the isotopic enrichment of this compound by comparing the integrals of proton signals in the deuterated and non-deuterated positions.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity, stable internal standard (with a known number of protons and a signal that does not overlap with the analyte signals).
-
Dissolve both the sample and the internal standard in a deuterated NMR solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the internal standard and a signal corresponding to a proton in a non-deuterated position of this compound.
-
Also, integrate any residual proton signals at the deuterated positions.
-
The isotopic purity can be calculated by comparing the integral of the residual proton signal at the deuterated position to the integral of a proton signal in a non-deuterated position.
-
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for assessing the isotopic purity of this compound.
Conclusion
The accurate determination of isotopic purity is a non-negotiable aspect of using stable isotope-labeled internal standards like this compound in regulated bioanalysis and research. Both high-resolution mass spectrometry and quantitative NMR spectroscopy are powerful techniques for this purpose. While this guide provides a framework and detailed protocols, researchers must ultimately rely on the Certificate of Analysis provided by the supplier for specific isotopic distribution data and should verify the purity in-house for critical applications. The choice of the most suitable stable isotope-labeled standard will depend on a balance of required purity, cost, and availability.
References
evaluating the effect of different ionization sources on Etravirine analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different ionization sources for the analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine, using liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate ionization source is critical for achieving optimal sensitivity, specificity, and robustness in quantitative bioanalysis. This document presents supporting experimental data for the most common ionization technique and discusses the potential applicability of other sources based on their fundamental principles.
Introduction to Etravirine and its Analysis
Etravirine is a key antiretroviral medication used in the treatment of HIV-1 infection. Accurate quantification of Etravirine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS has become the standard for these analyses due to its high sensitivity and selectivity. The choice of ionization source, which is responsible for generating gas-phase ions from the analyte molecules for mass analysis, significantly impacts the performance of the LC-MS method. The most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Comparison of Ionization Sources
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar to moderately polar molecules that are pre-ionized in solution. It is the most widely used ionization source for the analysis of pharmaceuticals, including Etravirine.
Principle: In ESI, a high voltage is applied to a liquid sample flowing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the formation of gas-phase ions.
Performance Data for Etravirine Analysis using ESI:
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive | [1][2] |
| Precursor Ion (m/z) | 435.9 | [1][2] |
| Product Ion (m/z) | 163.6 | [1] |
| Lower Limit of Quantification (LLOQ) | 1 - 40 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Intraday Precision (%CV) | < 15% | |
| Interday Precision (%CV) | < 15% | |
| Accuracy (%) | 85 - 115% |
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is generally more suitable for less polar and more volatile analytes compared to ESI.
Principle: In APCI, the sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn ionizes the analyte molecules through chemical reactions (proton transfer or adduction).
Qualitative Assessment for Etravirine Analysis:
-
Applicability: Etravirine, a diarylpyrimidine derivative, possesses moderate polarity. While ESI is proven to be effective, APCI could also be a viable option. APCI is often complementary to ESI and can be advantageous for compounds that are not efficiently ionized by ESI.
-
Expected Performance: For moderately polar compounds like Etravirine, APCI might offer different sensitivity and matrix effects compared to ESI. Without direct experimental data, it is difficult to predict whether APCI would offer superior performance. However, for other NNRTIs with similar structural features, APCI has been successfully applied.
-
Considerations: APCI requires the analyte to be thermally stable due to the heated nebulizer. Etravirine's thermal stability would need to be considered when developing an APCI method.
Atmospheric Pressure Photoionization (APPI)
APPI is a soft ionization technique that is particularly effective for nonpolar compounds and can also ionize some polar molecules.
Principle: APPI uses a lamp to emit high-energy photons that ionize the analyte molecules directly or indirectly through a dopant.
Qualitative Assessment for Etravirine Analysis:
-
Applicability: APPI is known to be less susceptible to matrix effects than ESI and APCI for certain applications. Given that Etravirine is analyzed in complex biological matrices like plasma, APPI could potentially offer advantages in terms of reduced ion suppression.
-
Expected Performance: APPI is a powerful tool for a wide range of compounds and could potentially provide good sensitivity for Etravirine. The choice between direct APPI and dopant-assisted APPI would need to be evaluated during method development.
-
Considerations: The availability of APPI sources on commercial LC-MS instruments is less common than ESI and APCI.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of Etravirine in plasma using LC-MS/MS with Electrospray Ionization, based on commonly reported methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Etravirine, followed by a re-equilibration step.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 435.9.
-
Product Ion (Q3): m/z 163.6.
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Experimental workflow for Etravirine analysis.
Caption: Mechanism of action of Etravirine.
Conclusion
For the routine analysis of Etravirine in biological matrices, Electrospray Ionization (ESI) in the positive ion mode is the well-established and recommended method. It consistently provides excellent sensitivity, specificity, and reproducibility. While APCI and APPI may offer theoretical advantages, particularly for less polar analogues or in cases of significant matrix effects, their utility for Etravirine analysis remains to be experimentally demonstrated. Method development and validation would be necessary to evaluate the performance of APCI and APPI for this specific application. Researchers should consider the physicochemical properties of their analytes and the available instrumentation when selecting the most appropriate ionization source.
References
A Comparative Analysis of Neuropsychiatric Adverse Events Associated with Etravirine and Efavirenz
A comprehensive guide for researchers and drug development professionals on the differing central nervous system tolerability of two key non-nucleoside reverse transcriptase inhibitors.
This guide provides an in-depth comparison of the neuropsychiatric adverse event profiles of Etravirine and Efavirenz, two non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. While both drugs are effective antiretrovirals, their impact on the central nervous system (CNS) differs significantly. This document synthesizes clinical trial data, outlines experimental methodologies, and explores the underlying pharmacological mechanisms to inform research and development in antiretroviral therapy.
Data Presentation: Quantitative Comparison of Neuropsychiatric Adverse Events
The primary source of comparative data is the SENSE (Study of Efavirenz Neuropsychiatric Events versus Etravirine) trial, a double-blind, placebo-controlled study in treatment-naive HIV-1 infected individuals.[1][2] The study provides robust evidence demonstrating a significantly lower incidence of neuropsychiatric adverse events with Etravirine compared to Efavirenz.
| Adverse Event Category | Timepoint | Etravirine (400 mg once daily) | Efavirenz (600 mg once daily) | p-value |
| Any Drug-Related Neuropsychiatric AE (Grade 1-4) | Week 2 | 13.9% | 39.7% | <0.001 |
| Week 12 | 16.5% | 46.2% | <0.001 | |
| Week 48 | 6.3% | 21.5% | =0.011 | |
| Any Drug-Related Neuropsychiatric AE (Grade 2-4) | Week 12 | 5.1% | 16.7% | =0.019 |
| Most Common Nervous System AE: Dizziness | Week 12 | 3 patients | 15 patients | - |
| Most Common Psychiatric AE: Sleep Disorders | Week 12 | 7 patients | 25 patients | - |
| Discontinuation due to Neuropsychiatric AEs | Week 12 | 1 patient | 5 patients | - |
Data sourced from the SENSE trial.[1][2]
Experimental Protocols
The SENSE Trial: A Landmark Comparative Study
The SENSE trial was a pivotal phase 2b, randomized, double-blind, placebo-controlled study designed to compare the neuropsychiatric tolerability of Etravirine and Efavirenz in treatment-naive HIV-1 infected patients.[1]
-
Patient Population: 157 treatment-naive HIV-1 infected adults with a viral load of >5000 copies/mL.
-
Treatment Arms:
-
Etravirine 400 mg once daily (n=79) plus two investigator-selected nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).
-
Efavirenz 600 mg once daily (n=78) plus two investigator-selected NRTIs.
-
-
Primary Endpoint: The percentage of patients experiencing at least one Grade 1-4 drug-related treatment-emergent neuropsychiatric adverse event up to week 12.
-
Neuropsychiatric Assessment:
-
Adverse events were graded for severity (Grade 1: mild, Grade 2: moderate, Grade 3: severe, Grade 4: life-threatening).
-
Patient-reported outcomes were collected using the HIV-Patient Symptoms Profile questionnaire.
-
While not explicitly stated as the primary tool in the main SENSE trial publications, the Depression Anxiety and Stress Scale (DASS) has been used in similar studies assessing neuropsychiatric symptoms in this patient population.
-
Mandatory Visualization
Experimental Workflow of the SENSE Trial
Caption: Workflow of the SENSE clinical trial comparing Etravirine and Efavirenz.
Proposed Signaling Pathways for Neuropsychiatric Adverse Events
Efavirenz: The neuropsychiatric side effects of Efavirenz are believed to be multifactorial, involving interactions with several CNS pathways.
Caption: Proposed mechanisms of Efavirenz-induced neuropsychiatric adverse events.
Etravirine: The precise mechanisms for Etravirine's favorable neuropsychiatric profile are less understood but may be related to its different CNS penetration and receptor interaction profile.
Caption: Hypothesized reasons for Etravirine's improved neuropsychiatric tolerability.
Conclusion
The available evidence, primarily from the SENSE trial, strongly indicates that Etravirine has a significantly more favorable neuropsychiatric safety profile compared to Efavirenz. This difference is observed in the lower incidence and severity of a range of CNS-related adverse events. The underlying mechanisms for Efavirenz-induced neuropsychiatric toxicity are complex and involve multiple neurotransmitter systems and cellular processes, including mitochondrial dysfunction. While the reasons for Etravirine's better tolerability are not as extensively characterized, they are likely linked to differences in its pharmacokinetic and pharmacodynamic properties within the CNS. For researchers and drug development professionals, these findings underscore the importance of considering CNS tolerability in the development of new antiretroviral agents and highlight the need for further investigation into the specific molecular interactions that govern the neuropsychiatric effects of these drugs.
References
- 1. The SENSE trial: etravirine shows lower prevalence and severity of neuropsychiatric adverse events compared to efavirenz in treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of neuropsychiatric adverse events during 12 weeks of treatment with etravirine and efavirenz in a treatment-naive, HIV-1-infected population - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Etravirine D4
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Etravirine D4, a deuterated form of the non-nucleoside reverse transcriptase inhibitor, Etravirine. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety and handling precautions for this compound. The following table summarizes essential information derived from safety data sheets.
| Parameter | Information | Citation |
| Chemical Name | 4-((4-Amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile-2,3,5,6-d4 | [1] |
| Intended Use | For Research & Development (R&D) use only. Not for drug, household, or other uses. | [1] |
| Personal Protective Equipment (PPE) | Wear safety goggles, surgical gloves, and a self-contained breathing apparatus. Avoid dust formation. | [1] |
| Accidental Release Measures | In case of a spill, wear a self-contained breathing apparatus. Provide adequate ventilation. Leaks should be washed with plenty of water. | [1] |
| First Aid: Eye Contact | Wash with plenty of water. | [1] |
| First Aid: Skin Contact | Wash with plenty of water. | |
| First Aid: Ingestion | Seek medical assistance for gastric lavage. | |
| First Aid: Inhalation | Remove to fresh air. If necessary, provide artificial respiration or oxygen. | |
| Storage | Store in a tightly closed container away from moisture. If the container has a desiccant, do not remove it. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture and light. |
Procedural Guidance for Disposal
The disposal of this compound, like other pharmaceutical waste, is governed by stringent regulations to prevent environmental contamination and potential harm to public health. While specific regulations for the deuterated form are not explicitly detailed, the disposal should follow the guidelines for its parent compound, Etravirine, and general protocols for chemical waste.
Step 1: Waste Classification
The first critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is categorized under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste: This includes chemicals that are toxic, corrosive, reactive, or flammable. While Etravirine is not explicitly on the P or U lists of hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) office for a definitive classification. Best practices recommend treating uncertain pharmaceutical waste as hazardous to mitigate risks.
-
Non-Hazardous Waste: If deemed non-hazardous, the disposal requirements may be less stringent, but it should still be managed as chemical waste.
Step 2: Segregation and Containment
Proper segregation of chemical waste is essential for safety and compliance.
-
Hazardous Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded; for instance, black containers are commonly used for hazardous pharmaceutical waste.
-
Non-Hazardous Waste: Use a separate, clearly labeled container for non-hazardous chemical waste.
-
Empty Containers: Decontaminate empty containers by rinsing them three times with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Scratch out all personal or proprietary information on the label of the empty container before disposal or recycling.
Step 3: Disposal of Unused or Expired this compound
Never dispose of this compound by flushing it down the drain or mixing it with regular trash.
-
Primary Disposal Method: The preferred method for disposing of unused or expired medication is through a drug take-back program or a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.
-
Alternative Method (if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the designated chemical waste stream as determined by your EHS office.
-
Step 4: Documentation
Maintain meticulous records of all disposed chemical waste. For hazardous waste, a uniform hazardous waste manifest must be used for shipping to a RCRA-permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Etravirine D4
This document provides comprehensive safety protocols and logistical information for the handling and disposal of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Etravirine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE includes, but is not limited to, the following:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus for activities with a high potential for aerosolization.[1] | Prevents inhalation of the powdered compound. |
| Body Protection | A disposable gown or a dedicated lab coat. | Protects skin and clothing from contamination. |
Handling and Storage Protocols
Engineering Controls:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory space.[1]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within a ventilated enclosure to control dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing and aerosolization.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.
Spill Management and First Aid
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable decontamination solution.
-
Dispose of all contaminated materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE, contaminated bench paper, and other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste, typically through incineration.
Quantitative Data
Limited quantitative toxicity data for this compound is available. The data for the parent compound, Etravirine, is provided for reference.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (Etravirine) | Harmful if swallowed (Category 4).[1] | N/A | [1] |
| Eye Irritation (Etravirine) | Causes serious eye irritation (Category 2A). | N/A | |
| Occupational Exposure Limits | Not established. | N/A |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
